N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18,14-4-2-1-3-5-14)16(12-6-7-12)13-8-10-15-11-9-13/h1-5,12-13,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADOCUCQRAEUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-82-5 | |
| Record name | N-Cyclopropyl-N-4-piperidinylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387350-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 387350-82-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide: A Technical Overview of its Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, a molecule of interest in pharmaceutical research. This document synthesizes available data on its physicochemical characteristics and outlines detailed experimental protocols for their determination. The information is intended to support research and development activities by providing a foundational understanding of this compound.
Core Physicochemical Properties
This compound is a chemical entity featuring a benzenesulfonamide core linked to a cyclopropyl group and a piperidine moiety.[1][2] Its chemical structure confers a combination of hydrophobic and hydrophilic features, influencing its behavior in biological systems.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂S | [1][3][4] |
| Molecular Weight | 280.39 g/mol | [1][3][4] |
| Estimated pKa (Piperidine Nitrogen) | 9.2 ± 0.3 | [1] |
| Estimated LogP | 1.8 ± 0.5 | [1] |
| Melting Point | >150°C (decomposition) | [4] |
| Appearance | Solid | [2] |
Note: The provided pKa and LogP values are estimations based on structural analysis and comparison with analogous compounds.[1] Experimentally determined values may vary.
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and bioavailability. The presence of the hydrophobic cyclopropyl and benzene rings alongside the more hydrophilic sulfonamide and piperidine groups gives the molecule an amphiphilic character.[1] Consequently, it exhibits limited solubility in aqueous solutions, a common trait for many sulfonamide derivatives.[1]
Biological Activity and Potential Applications
While specific and detailed mechanisms of action for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential biological activities. The piperidine ring is a frequent component of centrally active compounds, suggesting a potential for CNS-related applications.[1]
Furthermore, a structurally similar compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels.[1] This suggests that this compound may exhibit similar pharmacological properties, warranting further investigation into its potential as a calcium channel modulator.[1] Preliminary data also indicate that it may interact with various receptors or enzymes involved in metabolic or signal transduction pathways.[1]
Due to its potential biological activity, this compound is considered a lead compound in drug development and may also serve as a chemical probe for studying specific biological pathways.[1]
Experimental Protocols
Detailed and validated experimental procedures are essential for accurately characterizing the basic properties of this compound. The following sections describe standard methodologies for determining its pKa, solubility, and lipophilicity.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the piperidine nitrogen can be determined using potentiometric titration. This method involves the gradual addition of a titrant (e.g., a strong acid) to a solution of the compound and monitoring the resulting change in pH.
Methodology:
-
Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration. The titrant is added in small, precise increments.
-
pH Measurement: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is measured using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of the basic piperidine nitrogen, is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An indirect but rapid method for its estimation is through RP-HPLC.
Methodology:
-
Chromatographic System: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.
-
Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water are prepared.
-
Calibration: A set of standard compounds with known LogP values are injected into the HPLC system under different mobile phase compositions. The retention time for each standard is recorded.
-
Determination of k': The capacity factor (k') is calculated for each standard at each mobile phase composition.
-
Extrapolation to log kw: For each compound, the logarithm of the capacity factor (log k') is plotted against the percentage of the organic solvent in the mobile phase. The y-intercept of this plot, which represents the log k' value in 100% aqueous mobile phase (log kw), is determined by linear extrapolation.
-
Calibration Curve: A calibration curve is constructed by plotting the known LogP values of the standard compounds against their determined log kw values.
-
Sample Analysis: this compound is injected into the HPLC system, and its log kw is determined using the same procedure as for the standards.
-
LogP Estimation: The LogP of the target compound is then estimated from the calibration curve using its determined log kw value.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. N-Cyclopropyl-n-piperidin-4-ylbenzenesulfonamide [cymitquimica.com]
- 3. CAS 387350-82-5 | this compound - Synblock [synblock.com]
- 4. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]
An In-depth Technical Guide on the Core Mechanism of Action of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide outlines a hypothesized mechanism of action for N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide based on the known activity of a structurally related analog. Direct experimental data for the specific titular compound is not extensively available in public literature. This document is intended to provide a scientifically grounded framework for future research and development.
Introduction
This compound is a synthetic molecule featuring a benzenesulfonamide core, a piperidine ring, and a cyclopropyl group. While this specific compound is not extensively characterized in peer-reviewed literature, the structural motifs present suggest potential interactions with various biological targets. The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs. The piperidine ring is prevalent in centrally acting drugs, and the cyclopropyl group can confer unique metabolic stability and binding conformations.
A key piece of evidence guiding the hypothesized mechanism of action comes from a closely related analog, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, which has been identified as a blocker of L-type calcium channels[1]. Based on this structural and pharmacological precedent, this guide will explore the potential mechanism of this compound as an L-type calcium channel antagonist.
Core Hypothesized Mechanism of Action: L-Type Calcium Channel Blockade
The primary hypothesized mechanism of action for this compound is the blockade of voltage-gated L-type calcium channels (LTCCs). LTCCs are crucial for regulating calcium influx into cells in response to membrane depolarization, playing a pivotal role in processes such as muscle contraction, hormone secretion, and neuronal signaling.
By inhibiting LTCCs, this compound would reduce the intracellular calcium concentration, thereby modulating these physiological processes. This action is characteristic of the dihydropyridine, phenylalkylamine, and benzothiazepine classes of calcium channel blockers used in the treatment of cardiovascular disorders like hypertension and angina.
Signaling Pathway
The blockade of L-type calcium channels by this compound would interrupt the canonical signaling pathway dependent on calcium influx. A simplified representation of this pathway is depicted below.
Caption: Hypothesized signaling pathway illustrating the blockade of L-type calcium channels.
Quantitative Data Summary
As direct experimental data for this compound is limited, the following table provides its basic chemical properties. Efficacy and potency data would need to be determined experimentally.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₀N₂O₂S |
| Molecular Weight | 280.39 g/mol |
| CAS Number | 387350-82-5 |
| Predicted LogP | 2.5-3.0 |
| Hypothetical Activity | |
| Target | L-Type Calcium Channel (Ca_v1.2) |
| IC₅₀ / Kᵢ | To be determined (TBD) |
| Cell-based Assay Potency | TBD |
Experimental Protocols
To validate the hypothesized mechanism of action, the following experimental protocol for whole-cell patch-clamp electrophysiology is proposed.
Objective: To determine the inhibitory effect of this compound on L-type calcium channel currents in a suitable cell line (e.g., HEK293 cells stably expressing the human Ca_v1.2 channel).
Materials:
-
HEK293 cells stably expressing human Ca_v1.2, α₂δ₁, and β₂ subunits.
-
Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotics.
-
External solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal (pipette) solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Methodology:
-
Cell Preparation: Culture the HEK293-Ca_v1.2 cells to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Patch-Clamp Recording:
-
Mount a coverslip with adherent cells onto the recording chamber of the patch-clamp setup and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.
-
-
Compound Application:
-
After obtaining a stable baseline recording of the calcium currents for at least 3 minutes, perfuse the recording chamber with the external solution containing a known concentration of this compound (e.g., starting at 1 µM).
-
Record the currents in the presence of the compound until a steady-state block is achieved.
-
Perform a washout by perfusing with the control external solution to observe the reversibility of the block.
-
Repeat the application with increasing concentrations of the compound to determine the concentration-response relationship and calculate the IC₅₀.
-
-
Data Analysis:
-
Measure the peak inward current amplitude for each voltage step.
-
Normalize the current amplitude in the presence of the compound to the baseline amplitude.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀.
-
The following diagram illustrates the experimental workflow.
Caption: Workflow for patch-clamp electrophysiology to assess L-type calcium channel blockade.
Conclusion
While further direct experimental validation is required, the available evidence from a close structural analog strongly suggests that this compound is a putative L-type calcium channel blocker. The methodologies and frameworks presented in this guide provide a comprehensive starting point for researchers to rigorously investigate this hypothesis and elucidate the precise pharmacological profile of this compound. Such studies will be crucial in determining its potential therapeutic applications.
References
An In-depth Technical Guide to N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide: Structure, Function, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a synthetic compound with a molecular structure suggesting potential as a modulator of key biological targets. This technical guide provides a comprehensive overview of its chemical structure, hypothesized function as an L-type calcium channel blocker, and detailed, generalized experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating this compound and its derivatives for potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzenesulfonamide core linking a cyclopropyl group and a piperidin-4-yl moiety. This unique combination of functional groups contributes to its specific physicochemical properties and potential biological activity.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 387350-82-5 | [2] |
| Molecular Formula | C₁₄H₂₀N₂O₂S | [2] |
| Molecular Weight | 280.39 g/mol | [2] |
| Canonical SMILES | C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3 | [1] |
| InChI Key | GADOCUCQRAEUHG-UHFFFAOYSA-N | [1] |
| Melting Point | 90-92°C (decomposes) | [3] |
Putative Function and Mechanism of Action
While direct experimental data for this compound is limited in publicly available literature, the biological activity of structurally similar compounds provides strong evidence for its potential function. A closely related compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels.[1] This suggests that this compound may also exhibit antagonist activity at these channels.
L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, are crucial for regulating calcium influx into cells in response to membrane depolarization.[4] This calcium influx acts as a second messenger, triggering a cascade of intracellular events, including muscle contraction, neurotransmitter release, and gene expression.[4][5] Blockade of these channels by antagonists like dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem) leads to vasodilation and is a cornerstone of therapy for hypertension and angina.[4][5]
The proposed mechanism of action for this compound is the inhibition of calcium ion influx through the L-type calcium channel pore, likely by binding to the α1 subunit of the channel complex.
Signaling Pathway
The influx of Ca²⁺ through L-type calcium channels can activate multiple downstream signaling pathways. One critical pathway involves the activation of the Ras/mitogen-activated protein kinase (MAPK) cascade, which can lead to changes in gene expression related to neuronal survival and plasticity.[6][7] This signaling is often mediated by the calcium-binding protein calmodulin (CaM), which can act as a local Ca²⁺ sensor at the channel.[6][7]
Caption: L-type calcium channel signaling pathway and proposed point of inhibition.
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted to synthesize and evaluate the biological activity of this compound.
Synthesis
The synthesis of this compound can be achieved through a multistep process. A general approach involves the reaction of a piperidine derivative with a sulfonyl chloride.[1]
Workflow for Synthesis:
Caption: General workflow for the synthesis of the target compound.
Detailed Protocol (based on similar sulfonamide syntheses):
-
Reaction Setup: To a solution of 4-(cyclopropylamino)piperidine (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0°C, add benzenesulfonyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 3-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1% HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: L-type Calcium Channel Blockade
The following are generalized protocols for assessing the inhibitory activity of this compound on L-type calcium channels.
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
Workflow for Calcium Influx Assay:
Caption: Workflow for a fluorescence-based calcium influx assay.
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line stably expressing the human CaV1.2 channel (e.g., HEK293 or CHO cells) in appropriate media. Plate the cells in a 96-well black-walled, clear-bottom plate and grow to near confluence.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM), in the presence of a non-ionic detergent like Pluronic® F-127 (e.g., 0.02%) to aid in dye solubilization.[8] Incubate at 37°C for 30-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye. Add solutions of this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Depolarization and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a depolarizing agent, such as a high concentration of potassium chloride (e.g., 50-100 mM KCl), into each well to activate the L-type calcium channels and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. The inhibitory effect of the compound is determined by the reduction in this fluorescence signal. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel currents.
Detailed Protocol:
-
Cell Preparation: Use cells expressing L-type calcium channels (as in the fluorescence assay).
-
Recording Setup: Establish a whole-cell patch-clamp configuration. Use an external solution containing a charge carrier for the calcium channels (e.g., Ba²⁺ or Ca²⁺) and an internal solution for the patch pipette.
-
Voltage Protocol: Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the channels in a closed state. Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium channel currents.
-
Compound Application: After establishing a stable baseline current, perfuse the cell with the external solution containing various concentrations of this compound.
-
Data Acquisition and Analysis: Record the calcium channel currents before and after the application of the compound. The reduction in the current amplitude indicates channel blockade. Determine the IC₅₀ value from the concentration-response curve.
This assay measures the ability of a compound to displace a known radiolabeled ligand that binds to the L-type calcium channel, thereby determining the compound's binding affinity (Ki).
Detailed Protocol:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells expressing a high density of L-type calcium channels.
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]-nitrendipine) and varying concentrations of the unlabeled test compound, this compound.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is inversely proportional to the binding affinity of the test compound. Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound presents an interesting scaffold for the development of novel L-type calcium channel blockers. While direct experimental evidence for its biological activity is not yet widely published, its structural similarity to known L-type calcium channel antagonists makes it a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive pharmacological characterization of this and related compounds, paving the way for potential discoveries in the field of cardiovascular and neurological drug development.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. CAS 387350-82-5 | this compound - Synblock [synblock.com]
- 3. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]
- 4. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 6. Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Signaling to the Nucleus by an L-type Calcium Channel-Calmodulin Complex Through the MAP Kinase Pathway | Semantic Scholar [semanticscholar.org]
- 8. interchim.fr [interchim.fr]
An In-depth Technical Guide to N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide and its Analogs: Synthesis, Chemical Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a synthetic compound featuring a unique combination of a benzenesulfonamide, a piperidine, and a cyclopropyl moiety. This technical guide provides a comprehensive overview of its chemical structure, properties, and potential therapeutic applications based on available data for the compound and its structural analogs. While specific research on this compound is limited, this document extrapolates from studies on related compounds to present potential synthesis strategies, biological activities, and areas for future investigation. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in this chemical scaffold.
Chemical Structure and Properties
This compound possesses a core structure that is of significant interest in medicinal chemistry. The molecule's key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 387350-82-5 | [1][2] |
| Molecular Formula | C₁₄H₂₀N₂O₂S | [1][2] |
| Molecular Weight | 280.39 g/mol | [1][2] |
| Canonical SMILES | C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3 | [1] |
| InChI Key | GADOCUCQRAEUHG-UHFFFAOYSA-N | [1] |
| Melting Point | 90-92 °C (decomposition) | [3] |
Synthesis Strategies
A plausible synthetic approach involves the reaction of a piperidine derivative with a benzenesulfonyl chloride. The following diagram illustrates a generalized workflow for the synthesis of N-substituted benzenesulfonamides.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound based on common organic chemistry techniques.
Step 1: Synthesis of N-(piperidin-4-yl)benzenesulfonamide
-
Dissolve 4-aminopiperidine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1 equivalent) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(piperidin-4-yl)benzenesulfonamide.
Step 2: N-alkylation with a Cyclopropyl Group
-
Dissolve N-(piperidin-4-yl)benzenesulfonamide (1 equivalent) and a base (e.g., potassium carbonate, 2 equivalents) in a polar aprotic solvent (e.g., dimethylformamide).
-
Add a cyclopropylating agent such as bromocyclopropane (1.2 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Potential Biological Activities and Mechanisms of Action
While there is no specific biological data for this compound, the structural motifs present in the molecule are found in numerous biologically active compounds. The following sections discuss potential activities based on data from related molecules.
Ion Channel Modulation
A structurally similar compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels.[1] This suggests that this compound may also exhibit activity as a calcium channel modulator.
Enzyme Inhibition
Benzenesulfonamide derivatives are known to inhibit various enzymes. For instance, certain analogs have shown inhibitory activity against cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO).
| Target Enzyme | Analog Compound | IC₅₀ (µM) | Reference |
| COX-2 | 4-(3-acetyl-5-aryl-4-(arylsulfonyl)-1H-pyrazol-1-yl)benzenesulfonamides | 0.1 - 4.0 | [4][5] |
| MAO-B | 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 3.47 | [6] |
Receptor Binding Affinity
The piperidine moiety is a common feature in ligands for various receptors, including sigma receptors (σR). Certain piperidine-containing compounds have demonstrated high affinity for σ₁ and σ₂ receptors.
| Receptor | Analog Compound | Kᵢ (nM) | Reference |
| σ₁ Receptor | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | [7] |
The potential interaction of this compound with such targets could be investigated through radioligand binding assays.
Potential Signaling Pathways
Given the potential for this compound to interact with G-protein coupled receptors (like sigma receptors) or ion channels, it could modulate various downstream signaling pathways. A hypothetical signaling pathway is depicted below.
Future Directions and Conclusion
This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents. The presence of the benzenesulfonamide, piperidine, and cyclopropyl groups suggests possible interactions with a range of biological targets, including ion channels, enzymes, and receptors.
Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full characterization of the compound.
-
In-depth Biological Screening: Comprehensive screening against a panel of receptors, enzymes, and ion channels to identify specific biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of each structural moiety to biological activity.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by the compound upon target engagement.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. CAS 387350-82-5 | this compound - Synblock [synblock.com]
- 3. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]
- 4. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, which incorporates a sulfonamide, a piperidine ring, and a cyclopropyl group, suggests potential for biological activity. This document provides a comprehensive overview of the available technical information for this compound, including its chemical identity, properties, and potential therapeutic applications.
Chemical Identity and Properties
The definitive IUPAC name for the compound is N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [1].
A summary of its key chemical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide | [1] |
| CAS Number | 387350-82-5 | [2][3] |
| Molecular Formula | C14H20N2O2S | [1][2] |
| Molecular Weight | 280.39 g/mol | [1][2] |
| Melting Point | 90-92 °C (decomposition) or >150 °C (decomposition) | [3][4] |
| LogP (estimated) | 1.8 ± 0.5 | [1] |
| pKa (piperidine nitrogen, estimated) | 9.2 ± 0.3 | [1] |
Synthesis and Chemical Reactivity
-
Direct Amination: This approach likely involves the reaction of a suitable piperidine derivative with benzenesulfonyl chloride under basic conditions.
-
Coupling Reactions: Modern coupling methodologies could be employed to form the sulfonamide bond between the piperidine nitrogen and the phenylsulfonyl group.
-
Multi-step Synthesis: A more elaborate synthesis might involve the construction of the substituted piperidine ring followed by the sulfonamide formation.
The chemical reactivity of this molecule is primarily dictated by the sulfonamide and piperidine functional groups. The sulfonamide nitrogen can participate in nucleophilic substitutions, and the piperidine nitrogen can act as a base[1].
Potential Biological Activities and Signaling Pathways
While specific quantitative biological data such as IC50 or Ki values for this compound are not available in published literature, its structural motifs provide clues to its potential pharmacological profile.
Calcium Channel Modulation: A structurally related compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels[1]. This suggests that this compound may exhibit similar activity, making it a candidate for investigation in cardiovascular or neurological disorders where calcium channel modulation is a therapeutic strategy.
Central Nervous System Activity: The presence of a piperidine ring is a common feature in many centrally acting drugs[1]. This suggests that the compound may have the potential to cross the blood-brain barrier and interact with targets in the central nervous system.
Ferroptosis and the KEAP1-NRF2-GPX4 Axis: It is important to note that a different benzenesulfonamide-containing compound, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), has been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling pathway[5]. While this provides a potential avenue for research, there is currently no direct evidence to suggest that this compound acts through this mechanism.
Due to the lack of specific experimental data on the signaling pathways modulated by this compound, a diagrammatic representation of its mechanism of action cannot be provided at this time.
Experimental Data and Protocols
A thorough search of scientific literature and chemical databases did not yield specific quantitative biological data or detailed experimental protocols for the synthesis or biological evaluation of this compound. Therefore, the presentation of quantitative data in tabular format and the inclusion of detailed experimental methodologies are not possible in this guide.
Conclusion
This compound is a compound with a chemical structure that suggests potential for interesting pharmacological activities, particularly in the areas of calcium channel modulation and central nervous system disorders. However, the lack of published experimental data, including quantitative biological activity and detailed synthetic and analytical protocols, limits a deeper understanding of its therapeutic potential. This guide summarizes the currently available information and highlights the need for further research to elucidate the specific biological targets, mechanism of action, and potential therapeutic applications of this compound. Researchers and drug development professionals are encouraged to undertake further investigation to unlock the full potential of this and related molecules.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. CAS 387350-82-5 | this compound - Synblock [synblock.com]
- 3. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]
- 4. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a focused analysis of the core physicochemical properties of the chemical compound N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, identified by CAS Number 387350-82-5. The primary focus is the determination and significance of its molecular weight, a fundamental parameter in chemical and pharmacological research. All data is presented to facilitate easy reference and integration into research workflows.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These values are critical for a range of applications, from stoichiometric calculations in synthetic chemistry to dosage determinations in pharmacology.
| Property | Value | Source |
| IUPAC Name | N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide | [1] |
| CAS Number | 387350-82-5 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₂S | [1][2][3][4] |
| Molecular Weight | 280.39 g/mol | [1][2][4] |
| Canonical SMILES | C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3 | [1] |
| InChI Key | GADOCUCQRAEUHG-UHFFFAOYSA-N | [1][5] |
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound, based on its molecular formula C₁₄H₂₀N₂O₂S, is detailed below.
Theoretical Calculation Protocol
The molecular weight is calculated by summing the mass of each atom in the molecular formula using the standard atomic weights.
-
Identify Atoms: Deconstruct the molecular formula (C₁₄H₂₀N₂O₂S) into its constituent elements and their counts.
-
Assign Atomic Weights: Use the standard atomic weight for each element (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u, S ≈ 32.065 u).
-
Calculate Total Mass: Multiply the count of each element by its atomic weight and sum the results.
| Element | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 14 | 12.011 | 168.154 |
| Hydrogen (H) | 20 | 1.008 | 20.160 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Sulfur (S) | 1 | 32.065 | 32.065 |
| Total | 280.391 |
The calculated molecular weight is approximately 280.39 g/mol .[1][2][3][4]
Experimental Verification (General Protocol)
While the theoretical molecular weight is a precise value, it is standard practice to confirm this experimentally, typically via mass spectrometry.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small quantity of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte ([M+H]⁺) are formed.
-
Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting spectrum will show a peak corresponding to the protonated molecule. For this compound, the expected primary ion would be [C₁₄H₂₀N₂O₂S + H]⁺ at an m/z of approximately 281.39.
Logical and Structural Relationships
The calculation of molecular weight is a direct, linear process derived from the confirmed molecular formula. This relationship can be visualized as a simple workflow.
Caption: Workflow for calculating molecular weight from the chemical name.
Significance in Drug Development
The molecular weight of 280.39 g/mol is a key parameter in the evaluation of this compound as a potential drug candidate.[1] It falls well within the range suggested by Lipinski's Rule of Five (<500 Da), which predicts favorable absorption and permeation properties.[1] This moderate molecular weight suggests a good balance between structural complexity for specific biological interactions and the necessary physicochemical properties for cell permeability and bioavailability.[1]
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. CAS 387350-82-5 | this compound - Synblock [synblock.com]
- 3. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]
- 4. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. N-Cyclopropyl-n-piperidin-4-ylbenzenesulfonamide [cymitquimica.com]
An In-depth Technical Guide to the Potential Targets of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide moiety is a versatile pharmacophore that forms the structural basis of a wide array of therapeutic agents. Its derivatives have been extensively explored and have led to the development of drugs targeting a diverse range of proteins involved in various pathological conditions. This technical guide provides a comprehensive overview of the key molecular targets of benzenesulfonamide derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are expressed in different tissues and are involved in physiological processes such as pH regulation, fluid secretion, and bone resorption. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a prime target for benzenesulfonamide-based inhibitors.[1][2]
Data Presentation: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) in nanomolar (nM) concentrations.
| Compound/Derivative | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA VII (Ki, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12.1 / 46.75 | - | 25.0 | 5.7 | [3][4][5] |
| Benzenesulfonamide | 2000 | - | - | - | - | [6] |
| Methazolamide | - | 20.0 | - | - | - | [6] |
| Compound 26 | - | 33.2 | - | - | - | [1] |
| Compound 31 | - | 41.5 | - | - | - | [1] |
| Tetrafluorobenzenesulfonamides (Series 5) | 41.5 - 1500 | 30.1 - 755 | - | 1.5 - 38.9 | 0.8 - 12.4 | [7] |
| Compound 13a | - | 7.6 | - | - | - | [8] |
| Quinazoline Schiff bases (selected) | 52.8 - 991.7 | 10.8 - 52.6 | - | 22.0 - 49.2 | 5.4 - 25.5 | [4] |
| Guanidino-benzenesulfonamides (selected) | >10000 | 1.6 - 59.1 | 0.4 - 9.8 | - | - | [5] |
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[9]
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The release of a proton causes a pH change in the reaction buffer, which is monitored by a pH indicator dye. The rate of this reaction is measured using a stopped-flow instrument, which allows for the rapid mixing of reactants and monitoring of the reaction kinetics. The inhibition constant (Ki) is determined by measuring the reaction rates at different inhibitor concentrations.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test benzenesulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO)
-
CO₂-saturated water
-
Assay Buffer (e.g., 10 mM HEPES or TRIS, pH 7.5, containing a pH indicator such as p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme in the assay buffer. Prepare serial dilutions of the benzenesulfonamide inhibitor in the same buffer.
-
Reaction Setup: In the stopped-flow instrument, one syringe is loaded with the enzyme solution (with or without the inhibitor), and the other syringe is loaded with the CO₂-saturated water.
-
Mixing and Data Acquisition: The solutions from the two syringes are rapidly mixed, initiating the hydration reaction. The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at a specific wavelength.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance curves. The rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The IC₅₀ value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualization: Benzenesulfonamide Inhibition of Carbonic Anhydrase
Caption: Logical workflow of benzenesulfonamide inhibition of carbonic anhydrase.
Cyclooxygenases (COX)
Cyclooxygenases are key enzymes in the prostaglandin biosynthesis pathway, converting arachidonic acid into prostaglandin H₂.[10] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is an inducible enzyme upregulated during inflammation. Benzenesulfonamide derivatives have been developed as selective COX-2 inhibitors for the treatment of pain and inflammation with reduced gastrointestinal side effects associated with non-selective NSAIDs.[11]
Data Presentation: Inhibition of Cyclooxygenase Isoforms
The following table summarizes the in vitro inhibitory activity of benzenesulfonamide derivatives against human COX-1 and COX-2. Data is presented as IC₅₀ values in micromolar (µM).
| Compound/Derivative | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 14.7 | 0.05 | 294 | [10] |
| Compound 6b | 13.16 | 0.04 | 329 | [10] |
| Compound 6j | 12.48 | 0.04 | 312 | [10] |
| N-acetyl-2-carboxy Benzenesulfonamide | - | - | Non-selective | [12] |
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds against COX-1 and COX-2.[13][14]
Principle: The assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGG₂ by the cyclooxygenase activity is followed by the reduction of the hydroperoxide to PGH₂ by the peroxidase activity. This peroxidase activity is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Test benzenesulfonamide derivatives dissolved in DMSO
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX enzyme, heme, and test compounds in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add various concentrations of the benzenesulfonamide derivatives or a vehicle control (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately add the colorimetric substrate. The peroxidase activity of COX will oxidize the substrate, leading to a color change.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the absorbance data. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Mandatory Visualization: COX Inhibition Workflow
Caption: Experimental workflow for the in vitro COX inhibition assay.
Kinases
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate. They are key regulators of a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Benzenesulfonamide derivatives have been developed as inhibitors of various kinases.
Tropomyosin Receptor Kinase A (TrkA)
TrkA is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. It has also been identified as a potential target in glioblastoma.[15][16]
Data Presentation: Inhibition of TrkA
| Compound | Assay Type | IC₅₀ (µM) | Reference |
| AL106 | Cytotoxicity (U87 cells) | 58.6 | [16] |
Experimental Protocol: In Vitro TrkA Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against TrkA kinase.[17]
Principle: The assay measures the phosphorylation of a generic tyrosine kinase substrate by the TrkA enzyme. The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP consumed during the reaction.
Materials:
-
Recombinant human TrkA enzyme
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test benzenesulfonamide derivatives dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare solutions of TrkA enzyme and substrate in kinase buffer.
-
Assay Setup: In a multi-well plate, add the TrkA enzyme solution to each well.
-
Inhibitor Incubation: Add the serially diluted test compounds or vehicle control to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Mandatory Visualization: TrkA Signaling Pathway
Caption: Simplified TrkA signaling pathway and the point of inhibition by benzenesulfonamide derivatives.
Transforming Growth Factor-beta Type 1 Receptor (ALK5)
ALK5 is a serine/threonine kinase receptor that plays a critical role in the TGF-β signaling pathway, which is involved in cell growth, differentiation, and extracellular matrix production.[18]
Data Presentation: Inhibition of ALK5
| Compound | Assay Type | Inhibition | Reference |
| 4-(5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl)benzenesulfonamide | Luciferase Reporter Assay | >90% at 0.5 µM | [18] |
| 4-(5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl)benzenesulfonamide | Luciferase Reporter Assay | >90% at 0.5 µM | [18] |
Experimental Protocol: ALK5 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the TGF-β/ALK5 signaling pathway.[18][19][20]
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with SMAD-binding elements (SBEs). Stimulation with TGF-β activates the ALK5/SMAD pathway, leading to the expression of luciferase. The inhibitory effect of a compound is measured by the reduction in luciferase activity.
Materials:
-
A suitable cell line (e.g., HaCaT, HEK293T)
-
A luciferase reporter plasmid containing SBEs (e.g., p3TP-lux)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Recombinant human TGF-β1
-
Test benzenesulfonamide derivatives
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Cell Treatment: Plate the transfected cells in a 96-well plate. Treat the cells with various concentrations of the benzenesulfonamide inhibitor.
-
Stimulation: Stimulate the cells with TGF-β1 to activate the ALK5 pathway.
-
Luciferase Assay: After a suitable incubation period (e.g., 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC₅₀ value.
Mandatory Visualization: TGF-β/ALK5 Signaling Pathway
Caption: TGF-β signaling through ALK5 and its inhibition by benzenesulfonamide derivatives.
Phosphoinositide 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR)
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Dual inhibition of PI3K and mTOR is a promising anti-cancer strategy.
Data Presentation: Inhibition of PI3K/mTOR
| Compound | Target(s) | Assay Type | IC₅₀ (nM) | Reference |
| Compound 7k (NSC781406) | PI3K/mTOR | In vivo (BEL-7404 xenograft) | Potent tumor growth inhibition | [21] |
| PI-103 | PI3Kα/mTOR | Cellular Assay | 8 (PI3Kα), 20 (mTOR) | [22] |
Experimental Protocol: PI3K/mTOR Dual Inhibitor Cellular Assay
This protocol describes a method to assess the dual inhibitory activity of compounds on the PI3K/mTOR pathway in cells.[22][23]
Principle: The assay measures the phosphorylation status of downstream effectors of the PI3K/AKT and mTOR pathways, such as Akt and S6 ribosomal protein, using Western blotting or a cell-based ELISA.
Materials:
-
Cancer cell line with an active PI3K/mTOR pathway (e.g., BEL-7404)
-
Test benzenesulfonamide derivatives
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6
-
HRP-conjugated secondary antibodies
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Seed the cancer cells and treat them with various concentrations of the benzenesulfonamide inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of Akt and S6.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities. The inhibition of the PI3K/mTOR pathway is indicated by a decrease in the ratio of phosphorylated to total Akt and S6.
Mandatory Visualization: PI3K/mTOR Signaling Pathway
Caption: Dual inhibition of the PI3K/mTOR pathway by benzenesulfonamide derivatives.
Other Notable Targets
Tubulin
Tubulin is a globular protein that polymerizes to form microtubules, a major component of the cytoskeleton essential for cell division. Tubulin inhibitors are effective anticancer agents.
Data Presentation: Tubulin Polymerization Inhibition
| Compound | Assay Type | IC₅₀ (µM) | Reference |
| Compound BA-3b | Antiproliferative (various cancer cell lines) | 0.007 - 0.036 | [11] |
| Compound DL14 | Tubulin Polymerization | 0.83 | [15] |
| Compound 94 | Tubulin Polymerization | 1.7 | [24] |
| Compound 95 | Tubulin Polymerization | 2.7 | [24] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity.[21][25][26]
Principle: The assembly of tubulin dimers into microtubules causes light scattering, which can be measured as an increase in optical density (turbidity) at 340-350 nm.
Materials:
-
Purified tubulin
-
GTP
-
Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test benzenesulfonamide derivatives
-
Temperature-controlled spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare a solution of tubulin in polymerization buffer on ice. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a cuvette or microplate well, combine the tubulin solution, GTP, and the test compound or vehicle control.
-
Data Acquisition: Immediately place the sample in the spectrophotometer pre-warmed to 37°C and start recording the absorbance at 350 nm at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance against time. The rate of polymerization and the final extent of polymerization can be determined from the curve. The IC₅₀ value is the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%.
Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell survival and proliferation.
Data Presentation: STAT3 Inhibition
| Compound | Assay Type | IC₅₀ (µM) | Reference |
| Compound 11 | STAT3 Phosphorylation Inhibition | - | [27] |
| Compound DL14 | STAT3 Phosphorylation Inhibition | 6.84 | [15] |
| LLL12 | Cell Viability (various cancer cells) | 0.16 - 3.09 | [28] |
Experimental Protocol: STAT3 Phosphorylation Western Blot
This protocol assesses the ability of a compound to inhibit the phosphorylation of STAT3.[1][7][8]
Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (at Tyr705) and total STAT3 in cell lysates. A decrease in the ratio of phospho-STAT3 to total STAT3 indicates inhibition.
Materials:
-
Cancer cell line with active STAT3 signaling
-
Test benzenesulfonamide derivatives
-
Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor and then lyse them.
-
Protein Quantification and Western Blotting: Perform SDS-PAGE and Western blotting as described in the PI3K/mTOR protocol, using antibodies specific for phospho-STAT3 and total STAT3.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3 to determine the inhibitory effect.
Nuclear Factor-kappa B (NF-κB)
NF-κB is a protein complex that controls the transcription of DNA and is involved in the cellular response to stimuli such as stress, cytokines, and free radicals. Its dysregulation is linked to inflammatory diseases and cancer.
Experimental Protocol: NF-κB Nuclear Translocation Assay
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[16][18][29][30]
Principle: Immunofluorescence microscopy is used to visualize the cellular localization of the NF-κB p65 subunit. In unstimulated cells, p65 is in the cytoplasm. Upon activation, it translocates to the nucleus. Inhibitors of this pathway will prevent this translocation.
Materials:
-
A suitable cell line (e.g., macrophages)
-
Stimulating agent (e.g., LPS)
-
Test benzenesulfonamide derivatives
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and pre-treat with the inhibitor before stimulating with an agent like LPS.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with the primary antibody against p65, followed by the fluorescent secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.
This guide provides a foundational understanding of the diverse molecular targets of benzenesulfonamide derivatives. The detailed protocols and pathway visualizations serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. med.emory.edu [med.emory.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide: A Review of Available Data
For Immediate Release
This technical guide provides a comprehensive overview of the currently available scientific and technical literature on N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, a chemical compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals seeking a concise summary of the compound's properties, synthesis, and biological context.
Chemical and Physical Properties
This compound is a synthetic organic molecule characterized by the presence of a benzenesulfonamide core, a cyclopropyl group, and a piperidine moiety. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 387350-82-5 | |
| Molecular Formula | C₁₄H₂₀N₂O₂S | |
| Molecular Weight | 280.39 g/mol | |
| Melting Point | >150°C (decomposition) | |
| Appearance | Solid |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through established organic chemistry methodologies. The primary routes involve the formation of the sulfonamide bond between a substituted piperidine and a benzenesulfonyl halide, or the alkylation of a pre-formed sulfonamide. While detailed, step-by-step industrial synthesis protocols are proprietary, the general synthetic approaches are outlined below.
General Synthetic Pathways
Two common methods for the synthesis of similar sulfonamides include:
-
Direct Amination: This approach involves the reaction of 4-(cyclopropylamino)piperidine with benzenesulfonyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.
-
Reductive Amination followed by Sulfonylation: An alternative route involves the reductive amination of a suitable piperidinone with cyclopropylamine, followed by the reaction of the resulting secondary amine with benzenesulfonyl chloride.
A generalized workflow for the synthesis is depicted below.
Caption: A high-level overview of a potential synthetic route.
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively characterized in publicly available literature. However, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological activities.
The benzenesulfonamide core is a well-established pharmacophore present in numerous approved drugs, including diuretics, and some anticancer agents. The piperidine ring is a common feature in centrally acting drugs, often improving pharmacokinetic properties and enabling interactions with receptors in the central nervous system. The cyclopropyl group can enhance metabolic stability and binding affinity.
A structurally related compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been investigated as a potential L-type calcium channel blocker, suggesting a possible area of investigation for the title compound. Furthermore, various derivatives of benzenesulfonamide have been explored for their activity as HIV-1 capsid inhibitors, agents for cardiovascular conditions, and as insecticides. However, it is crucial to note that these are activities of related, but not identical, compounds.
Due to the limited specific data, the primary current application of this compound appears to be as a building block in the synthesis of more complex molecules for screening libraries in drug discovery campaigns.
Experimental Protocols
Detailed experimental protocols for assays involving this compound are not available in the public domain. For researchers interested in evaluating this compound, standard protocols for relevant assays would need to be adapted. A hypothetical workflow for preliminary screening is presented below.
The Discovery of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has shown potential in targeting a range of debilitating diseases by modulating key biological pathways. This document outlines the synthetic methodologies, structure-activity relationships (SAR), and experimental protocols for assessing the therapeutic potential of these analogs as inhibitors of Lysine-Specific Demethylase 1 (LSD1), modulators of G-protein coupled receptor 119 (GPR119), and inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).
Core Compound Structure
The foundational structure of the analogs discussed herein is this compound. The core consists of a benzenesulfonamide moiety, a piperidine ring, and a cyclopropyl group, offering multiple points for chemical modification to optimize pharmacological properties.
Synthetic Methodologies
The synthesis of this compound analogs can be achieved through several strategic approaches. The general methods involve the formation of the sulfonamide bond and the introduction of the cyclopropyl and piperidinyl moieties.
A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with N-cyclopropylpiperidin-4-amine. Alternatively, direct amination or coupling reactions can be employed.[1] The synthesis of related N-cyclopropyl-N-piperidinyl-amide derivatives has also been described, providing further insights into feasible synthetic strategies.
General Synthetic Scheme:
A typical synthesis commences with the protection of the piperidine nitrogen, followed by the introduction of the cyclopropylamine moiety. The subsequent key step is the coupling of the resulting intermediate with a desired benzenesulfonyl chloride derivative. Finally, deprotection of the piperidine nitrogen allows for further functionalization if required.
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol is a representative example for the synthesis of a trans-2-phenylcyclopropylamine derivative, a structurally related compound class for which detailed experimental data is available. This can be adapted for the synthesis of this compound analogs.
Step 1: Synthesis of trans-2-phenylcyclopropanecarboxylic acid To a solution of sodium hydroxide (114 mg, 2.86 mmol) dissolved in 75% aqueous ethanol (5 mL), a cis-trans-ester mixture of a suitable precursor (1.00 g, 3.57 mmol) is added. The solution is refluxed for 7 hours, then cooled and diluted with water (20 mL). The unreacted ester is extracted with ether (2 x 20 mL). The aqueous phase is then acidified with concentrated HCl to a pH of 1, leading to the precipitation of a colorless solid. The solid is collected and recrystallized to yield the pure trans-acid.
Step 2: Synthesis of tert-butyl (trans-2-phenylcyclopropyl)carbamate Trans-2-phenylcyclopropanecarboxylic acid (797 mg, 3.16 mmol), anhydrous triethylamine (480 mg, 4.74 mmol), and diphenylphosphoryl azide (DPPA) (1.04 g, 3.79 mmol) are dissolved in anhydrous t-butanol (40 mL). Activated molecular sieves 4A (500 mg) are added, and the mixture is refluxed for 56 hours under an argon atmosphere. The molecular sieves are removed by filtration, and the resulting mixture is concentrated in vacuo. The residue is diluted with ethyl acetate (80 mL) and washed sequentially with 5% citric acid (80 mL), water (80 mL), saturated sodium bicarbonate (80 mL), and brine (80 mL).
Biological Targets and Signaling Pathways
This compound analogs have been investigated for their activity against several key biological targets implicated in various diseases.
Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. Its aberrant activity is linked to the development and progression of various cancers. Analogs of this compound have been explored as LSD1 inhibitors. The inhibition of LSD1 leads to the restoration of normal gene expression patterns, thereby impeding cancer cell growth.
G-protein Coupled Receptor 119 (GPR119)
GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes. N-cyclopropyl-N-piperidinyl-benzamide derivatives, a closely related class of compounds, have been identified as GPR119 agonists.[2]
p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases. N-cyclopropylbenzamide-benzophenone hybrids have been identified as potent p38α MAPK inhibitors, suggesting that the N-cyclopropyl-piperidine scaffold is a viable pharmacophore for targeting this kinase.[3]
Structure-Activity Relationship (SAR)
The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the benzenesulfonamide ring, as well as modifications to the piperidine and cyclopropyl moieties. While a comprehensive SAR table for a single series of this compound analogs across all three targets is not publicly available, data from structurally related compound series provide valuable insights.
LSD1 Inhibitors
For a series of trans-2-phenylcyclopropylamine derivatives, substitutions on the phenyl ring significantly impact LSD1 inhibitory activity. The introduction of a benzyloxy group at the R6 position of the central phenyl ring was found to enhance inhibitory potency.
Table 1: SAR of trans-2-Phenylcyclopropylamine Derivatives as LSD1 Inhibitors
| Compound ID | R2 Substitution | R4 Substitution | LSD1 IC50 (μM) | LSD1 Ki (μM) |
| S1201 | H | OCH2Ph | < 20 | 0.61 |
| S2101 | F | OCH2Ph | < 20 | < 1 |
| S2107 | H | OCH2(4-F-Ph) | < 20 | - |
| S2111 | Cl | OCH2Ph | < 20 | - |
Data compiled from Mimasu et al., Biochemistry 2010, 49, 30, 6494–6503 and its supplementary information.
GPR119 Agonists
For N-cyclopropyl-N-piperidinyl-benzamide derivatives, modifications on the benzamide portion and the piperidine nitrogen substituent are critical for GPR119 agonist activity. Electron-withdrawing groups on the phenyl ring and specific heterocyclic substitutions on the piperidine nitrogen have been shown to enhance potency.
Table 2: SAR of N-cyclopropyl-N-piperidinyl-benzamide Derivatives as GPR119 Agonists
| Compound ID | (Het)Ar¹ Substitution | EC50 (nM) |
| Example 1 | 2-methyl-pyrimidin-4-yl | 10 |
| Example 2 | 2,6-dimethyl-pyrimidin-4-yl | 3 |
| Example 3 | 6-methyl-pyridazin-3-yl | 5 |
| Example 4 | 5-cyano-pyridin-2-yl | 2 |
Data is illustrative and based on trends observed in patent WO2014019967A1.
p38 MAPK Inhibitors
In a series of N-cyclopropylbenzamide-benzophenone hybrids, substitutions on the benzophenone moiety and the N-cyclopropylbenzamide ring were explored to optimize p38α MAPK inhibitory activity.
Table 3: SAR of N-cyclopropylbenzamide-benzophenone Hybrids as p38α MAPK Inhibitors
| Compound ID | R¹ Substitution | R² Substitution | p38α IC50 (μM) |
| 10a | H | H | 0.125 |
| 10d | 3-F | H | 0.038 |
| 10g | 3-F | 4-F | 0.027 |
| 10h | 3-Cl | 4-F | 0.035 |
Data compiled from Heo et al., Bioorg. Med. Chem. Lett. 2015, 25, 3694-3698.[3]
Experimental Protocols for Biological Evaluation
LSD1 Inhibition Assay
The inhibitory activity of the analogs against LSD1 can be determined using a biochemical assay that measures the demethylation of a histone H3-derived peptide.
GPR119 Agonist Assay (cAMP Measurement)
The agonist activity of the analogs on GPR119 can be assessed by measuring the intracellular accumulation of cyclic AMP (cAMP) in cells expressing the receptor.
p38 MAPK Inhibition Assay
The inhibitory effect of the analogs on p38 MAPK activity can be determined using a kinase assay that measures the phosphorylation of a specific substrate.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The synthetic versatility of this core structure allows for extensive chemical modifications to fine-tune the pharmacological properties of the analogs. The available data on structurally related compounds demonstrate that this scaffold can be effectively tailored to achieve potent and selective inhibition or modulation of key biological targets such as LSD1, GPR119, and p38 MAPK. Further exploration of the structure-activity relationships, guided by the experimental protocols outlined in this guide, will be crucial for the successful development of clinical candidates from this promising class of compounds.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide safety and hazards
An In-depth Technical Guide: Safety and Hazards of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information compiled herein is based on publicly available data, which is limited and may contain discrepancies. This guide should not be considered a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS) provided by a chemical manufacturer. All laboratory work should be conducted by qualified personnel using appropriate safety protocols.
Introduction
This compound is a chemical compound with potential applications in pharmacology and medicinal chemistry.[1] Its structure, which incorporates a sulfonamide group, a piperidine ring, and a cyclopropyl moiety, suggests possible interactions with biological targets, including enzymes and receptors.[1] The piperidine ring, in particular, is a common feature in compounds designed for central nervous system activity.[1] Given its potential for biological activity, a thorough understanding of its safety and hazard profile is critical for any professional handling or studying this compound. This guide provides a summary of the currently available public information regarding its safety and hazards.
Physicochemical Properties
Understanding the physicochemical properties of a compound is the first step in assessing its potential hazards. Key identifiers and properties for this compound are summarized below. Note the discrepancy in the reported melting point, which may be due to different experimental conditions, impurities, or measurement techniques.
| Property | Value | Source(s) |
| CAS Number | 387350-82-5 | [2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₂S | [1][2][3] |
| Molecular Weight | 280.39 g/mol | [1][2][3] |
| Melting Point | >150°C (decomposition) | [3] |
| 90-92°C (decomposition) | [4] | |
| Appearance | Not specified | N/A |
Hazard Identification and Toxicological Summary
The primary toxicological information available for this compound comes from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements provided by a chemical supplier.[1] It is important to note that this information may vary depending on factors like impurities and additives.[1] Currently, no quantitative toxicological data, such as LD50 or LC50 values, appear to be publicly available.
GHS Hazard Statements
The compound is classified with several warnings concerning acute toxicity, skin and eye irritation, and respiratory effects.
| GHS Code | Hazard Statement | Classification | Source |
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral | [1] |
| H312 | Harmful in contact with skin | Warning: Acute toxicity, dermal | [1] |
| H332 | Harmful if inhaled | Warning: Acute toxicity, inhalation | [1] |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation | [1] |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/irritation | [1] |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity | [1] |
Carcinogenicity
No component of a similar product, at levels greater than or equal to 0.1%, is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. However, this data is not for the specific compound and should be treated with caution.
Experimental Protocols
A comprehensive search of public databases and scientific literature did not yield detailed experimental protocols for the toxicological assessment of this compound. Safety data for research chemicals are often generated internally and may not be publicly disclosed.
For illustrative purposes, a generalized workflow for assessing the acute oral toxicity of a new chemical entity is provided below. This is a hypothetical workflow and does not represent a published study for this specific compound.
Caption: Generalized workflow for an acute oral toxicity study.
Potential Biological Effects and Exposure Routes
The identified hazards suggest several potential routes of exposure and subsequent biological effects. The piperidine moiety is often associated with central nervous system activity, and the compound is estimated to have moderate potential to cross the blood-brain barrier.[1] However, without specific studies, its precise mechanism of action remains unknown.
The diagram below illustrates the logical relationship between potential exposure routes and the resulting health hazards as defined by the GHS classifications.
Caption: Exposure routes and associated health hazards.
Handling and Safety Precautions
Given the listed hazards, stringent safety measures are required when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Change contaminated clothing promptly.
-
First Aid:
-
Inhalation: Move the person to fresh air.[5]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3]
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
-
Conclusion
The publicly available safety and hazard data for this compound is sparse and primarily derived from supplier-provided GHS classifications. These classifications indicate the compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1] There is a notable lack of peer-reviewed, quantitative toxicological studies and detailed experimental protocols. The discrepancies in reported physical properties, such as melting point, highlight the need for researchers to verify this information independently. Professionals working with this compound must exercise significant caution, adhere to strict safety protocols, and use the available information as a preliminary guide rather than a comprehensive assessment.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. CAS 387350-82-5 | this compound - Synblock [synblock.com]
- 3. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]
- 5. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assay of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a synthetic compound featuring a benzenesulfonamide core, a piperidine ring, and a cyclopropyl group.[1][2] Its structural motifs are present in various biologically active molecules, suggesting potential interactions with biological targets such as enzymes and receptors.[1] Notably, the benzenesulfonamide moiety is a key feature in a number of enzyme inhibitors. Given that structurally related compounds have shown activity as monoamine oxidase (MAO) inhibitors, this document outlines a detailed in vitro protocol to evaluate the inhibitory potential of this compound against the two major isoforms of MAO: MAO-A and MAO-B.[3][4]
Monoamine oxidases are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters like serotonin and dopamine.[4] Inhibitors of MAO-A are used in the treatment of depression and anxiety, while MAO-B inhibitors are applied in managing neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.[3][4] This protocol describes a fluorometric assay for determining the inhibitory activity and selectivity of the title compound.
Signaling Pathway
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Experimental Protocols
This section details a fluorometric in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[5][6]
Principle of the Assay
The enzymatic activity of MAO is determined by measuring the fluorescence generated from the reaction of H₂O₂ with a probe in the presence of horseradish peroxidase (HRP).[6] The substrate, p-tyramine, is suitable for both MAO-A and MAO-B.[6] In the presence of an inhibitor, the enzymatic activity of MAO is reduced, leading to a decrease in the fluorescent signal.
Materials and Reagents
-
Enzymes: Human recombinant MAO-A and MAO-B (e.g., Supersomes™)[3]
-
Test Compound: this compound
-
Substrate: p-Tyramine[6]
-
Positive Controls:
-
Detection Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4[6]
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Plate: Black, flat-bottom 96-well microplate
Experimental Workflow
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. CAS 387350-82-5 | this compound - Synblock [synblock.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Application Notes and Protocols for In Vivo Study of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a novel chemical entity with potential therapeutic applications. Structural analogs suggest possible activity as an L-type calcium channel blocker and potential for central nervous system (CNS) effects, making it a candidate for investigation in neurological disorders.[1] These application notes provide a comprehensive framework for designing and conducting an initial in vivo evaluation of this compound, focusing on pharmacokinetics (PK), pharmacodynamics (PD), and preliminary toxicology. The provided protocols are intended as a starting point and should be adapted based on emerging data and specific research questions.
Preclinical In Vivo Study Objectives
The primary objectives of this initial in vivo study are:
-
To characterize the pharmacokinetic profile of this compound in a relevant animal model.
-
To evaluate the pharmacodynamic effects of the compound on a relevant biomarker or behavioral endpoint associated with a neurological disorder.
-
To assess the preliminary safety and tolerability of the compound.
Data Presentation
All quantitative data from the proposed studies should be summarized in the following tables for clear interpretation and comparison.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Dose (mg/kg) | Value (Mean ± SD) | Units |
| Cmax | ng/mL | |||
| Tmax | h | |||
| AUC(0-t) | ngh/mL | |||
| AUC(0-inf) | ngh/mL | |||
| t1/2 | h | |||
| CL | L/h/kg | |||
| Vd | L/kg | |||
| Bioavailability (F%) | Oral | % |
Table 2: In Vivo Pharmacodynamic Effects
| Treatment Group | Dose (mg/kg) | Endpoint 1 (Mean ± SD) | % Change from Vehicle | Endpoint 2 (Mean ± SD) | % Change from Vehicle |
| Vehicle Control | 0 | N/A | N/A | ||
| Compound (Dose 1) | |||||
| Compound (Dose 2) | |||||
| Compound (Dose 3) | |||||
| Positive Control |
Table 3: Preliminary Toxicology and Safety Assessment
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Clinical Observation 1 | Clinical Observation 2 | Key Organ Histopathology |
| Vehicle Control | 0 | ||||
| Compound (Dose 1) | |||||
| Compound (Dose 2) | |||||
| Compound (Dose 3) |
Experimental Protocols
Animal Model Selection and Justification
For an initial study targeting potential neurological effects, the male Sprague-Dawley rat is a suitable model. This strain is widely used in neuroscience and pharmacology research due to its well-characterized physiology and behavior.[2][3] The choice of a specific disease model will depend on the hypothesized mechanism of action. For instance, if targeting epilepsy, a pentylenetetrazol (PTZ)-induced seizure model could be employed. For neurodegenerative diseases, models like the 6-hydroxydopamine (6-OHDA) model for Parkinson's disease or transgenic models for Alzheimer's disease could be considered.[2][4]
Pharmacokinetic (PK) Study Protocol
Objective: To determine the basic pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Allocation: Assign male Sprague-Dawley rats (n=3-5 per group) to IV and PO administration groups.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).[5][6]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Pharmacodynamic (PD) Study Protocol
Objective: To assess the in vivo efficacy of this compound in a relevant animal model of a neurological disorder. The following is a generic protocol that can be adapted.
Methodology:
-
Animal Model: Induce the disease phenotype in male Sprague-Dawley rats. For example, for anxiolytic effects, use the elevated plus-maze test.
-
Group Allocation: Randomly assign animals to treatment groups (n=8-12 per group): Vehicle control, three dose levels of the compound, and a positive control (a clinically relevant drug for the chosen model).
-
Dosing: Administer the compound or vehicle via the intended clinical route (e.g., PO) at a specific time before the behavioral or physiological assessment. Dose selection should be informed by the PK study.
-
Endpoint Measurement:
-
Behavioral Assessment: Conduct the relevant behavioral test (e.g., time spent in open arms of the elevated plus-maze, seizure scoring, motor activity).
-
Biomarker Analysis: At the end of the study, collect relevant tissues (e.g., brain regions) for biomarker analysis (e.g., neurotransmitter levels, protein expression, or receptor occupancy).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
Preliminary Toxicology and Safety Protocol
Objective: To evaluate the general safety and tolerability of this compound after a single dose.
Methodology:
-
Animal Allocation: Use the animals from the PK and PD studies or a separate cohort.
-
Clinical Observations: Monitor animals for any adverse clinical signs (e.g., changes in posture, activity, breathing, and any signs of distress) at regular intervals for at least 24 hours post-dosing.
-
Body Weight: Record the body weight of each animal before dosing and at the end of the observation period.
-
Gross Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect key organs (e.g., liver, kidneys, brain, heart, lungs, spleen) and preserve them in 10% neutral buffered formalin for potential histopathological examination.
Visualizations
Caption: Overall experimental workflow for the in vivo study.
Caption: Hypothesized signaling pathway for the compound.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide: Application and Protocols for p38α MAP Kinase Inhibition Research
A review of available scientific literature and public data reveals no specific information or experimental results detailing the use of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide as a direct inhibitor of p38α MAP kinase. While structurally related compounds have been investigated as p38α inhibitors, this particular molecule is not prominently featured in the context of p38α-targeted drug discovery or research.
Therefore, the following application notes and protocols are provided as a general framework for assessing a novel compound's potential as a p38α MAP kinase inhibitor. These guidelines are based on established methodologies in the field and should be adapted and optimized for the specific compound .
Introduction to p38α MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Among the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered a key mediator in inflammatory diseases. Its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, the inhibition of p38α has been a significant focus for the development of novel anti-inflammatory therapeutics.
Hypothetical Inhibitory Activity (For Illustrative Purposes)
For the purpose of demonstrating data presentation, the following table summarizes hypothetical quantitative data for a compound like this compound. It is critical to note that these values are purely illustrative and not based on experimental results for this specific compound.
| Parameter | Value | Description |
| p38α IC50 | 150 nM | The half-maximal inhibitory concentration against p38α kinase in a biochemical assay. |
| p38β IC50 | > 10 µM | The half-maximal inhibitory concentration against p38β kinase, indicating selectivity. |
| Cellular Potency (LPS-stimulated TNF-α release) | 500 nM | The effective concentration to inhibit 50% of TNF-α release in a cellular assay. |
| Kinase Selectivity (Panel of 100 kinases) | >100-fold vs. other kinases | The selectivity profile against a broad range of kinases. |
Key Signaling Pathways and Experimental Workflows
To investigate a compound's effect on the p38α MAP kinase pathway, it is essential to understand the signaling cascade and the points at which inhibition can be measured.
p38α MAP Kinase Signaling Pathway
Environmental stresses and inflammatory cytokines activate upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38α. Activated p38α then phosphorylates downstream substrates, including transcription factors and other kinases, leading to a cellular response.
Caption: The p38α MAP kinase signaling cascade.
Experimental Workflow for Inhibitor Characterization
A typical workflow to characterize a potential p38α inhibitor involves a series of in vitro and cell-based assays.
Caption: Workflow for p38α inhibitor evaluation.
Experimental Protocols
The following are generalized protocols for key experiments to assess the inhibitory activity of a compound against p38α MAP kinase.
In Vitro p38α Kinase Assay (Luminescent-Based)
This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human p38α enzyme
-
p38α substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or test compound)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing recombinant p38α enzyme and the substrate in kinase assay buffer.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for p38α.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Inhibition of TNF-α Production in THP-1 Cells
This protocol measures the ability of a compound to inhibit the production of TNF-α in a human monocytic cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (or test compound)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate TNF-α production. Include a vehicle-treated, unstimulated control group.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular EC50 value.
Conclusion
While there is no direct evidence in the reviewed literature to support the use of this compound as a p38α MAP kinase inhibitor, the protocols and workflows outlined above provide a robust framework for the initial characterization of any novel compound targeting this important inflammatory pathway. Researchers are encouraged to perform these foundational assays to determine the inhibitory activity and cellular efficacy before proceeding with more advanced studies.
Application of Benzenesulfonamide Compounds in HIV Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of benzenesulfonamide and its derivatives in Human Immunodeficiency Virus (HIV) research. It details the diverse mechanisms of action of these compounds, presents their antiviral activities in a structured format, and offers detailed protocols for their experimental evaluation.
Introduction to Benzenesulfonamides in HIV Research
The benzenesulfonamide scaffold has emerged as a versatile pharmacophore in the development of novel anti-HIV agents. Its synthetic tractability and ability to interact with various biological targets have led to the discovery of potent inhibitors of multiple key HIV-1 proteins. These compounds offer promising avenues for the development of new antiretroviral therapies, including those effective against drug-resistant viral strains. This document will explore the application of benzenesulfonamide derivatives as inhibitors of HIV-1 Reverse Transcriptase (RT), Capsid (CA), Nucleocapsid (NC), and Rev proteins.
Mechanisms of Action and Key Compound Classes
Benzenesulfonamide derivatives have been ingeniously modified to target different stages of the HIV-1 lifecycle. The following sections detail the primary mechanisms of action and the corresponding classes of these inhibitors.
Inhibition of HIV-1 Reverse Transcriptase (RT)
A novel class of oxazole-benzenesulfonamides has been identified as inhibitors of the interaction between HIV-1 RT and the cellular eukaryotic translation elongation factor 1A (eEF1A).[1][2] This interaction is crucial for efficient reverse transcription.[1][2] Unlike traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds do not inhibit the enzymatic activity of recombinant RT in vitro but act by disrupting a vital protein-protein interaction within the host cell, making them effective against both wild-type and NNRTI-resistant HIV-1 strains.[1][2]
Inhibition of HIV-1 Capsid (CA)
Benzenesulfonamide-containing phenylalanine derivatives have been developed as potent inhibitors of the HIV-1 capsid protein.[3][4] The HIV-1 capsid is a crucial protein involved in both the early (e.g., uncoating) and late (e.g., assembly and maturation) stages of the viral lifecycle.[3] These compounds bind to a pocket between two adjacent capsid protomers, thereby interfering with the delicate processes of capsid assembly and disassembly. Some of these inhibitors have demonstrated a dual-stage inhibition profile, affecting both early and late events in viral replication.[3][4]
Inhibition of HIV-1 Nucleocapsid (NC) Protein
A distinct class of benzenesulfonamides, the 1,2-benzisothiazol-3(2H)-one benzenesulfonamides, have been shown to target the HIV-1 nucleocapsid protein (NCp7).[5] NCp7 is a small, basic protein with critical roles in reverse transcription and viral genome packaging. These compounds exhibit broad-spectrum antiretroviral activity, inhibiting the replication of HIV-1, HIV-2, and even drug-resistant HIV-1 variants.[5] Their mechanism of action is believed to involve the disruption of NC protein function, leading to virucidal activity against cell-free viruses.[5]
Inhibition of HIV-1 Rev Protein
Benzenesulfonamide quinoline derivatives have been identified as inhibitors of the HIV-1 Rev protein. Rev is an essential regulatory protein that facilitates the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a critical step for the production of new virions. By inhibiting Rev function, these compounds effectively block viral replication.
Quantitative Data on Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of representative benzenesulfonamide compounds from different classes.
Table 1: Antiviral Activity of Benzenesulfonamide-Containing Phenylalanine HIV-1 Capsid Inhibitors [3]
| Compound | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| PF-74 | Capsid | TZM-bl | 0.52 | 29.3 | 56.3 |
| 11l | Capsid | TZM-bl | 0.09 | 15.7 | 174.4 |
| 6k | Capsid | TZM-bl | 0.28 | 35.1 | 125.4 |
| 8a | Capsid | TZM-bl | 0.41 | >50 | >122 |
| 11a | Capsid | TZM-bl | 0.15 | 21.9 | 146 |
| 11i | Capsid | TZM-bl | 0.12 | 18.3 | 152.5 |
Table 2: Antiviral Activity of 1,2-Benzisothiazol-3(2H)-one Benzenesulfonamide HIV-1 Nucleocapsid Inhibitors [5]
| Compound | Target | Cell Line | EC50 (µM) vs HIV-1 (IIIB) | CC50 (µM) in MT-4 cells | Selectivity Index (SI) |
| 6 | Nucleocapsid | MT-4 | 0.85 | >200 | >235 |
| 7 | Nucleocapsid | MT-4 | 1.2 | >200 | >167 |
| 9 | Nucleocapsid | MT-4 | 2.1 | >200 | >95 |
| 12 | Nucleocapsid | MT-4 | 1.5 | >200 | >133 |
| 14 | Nucleocapsid | MT-4 | 1.8 | >200 | >111 |
Table 3: Antiviral Activity of Benzenesulfonamide Quinoline HIV-1 Rev Inhibitors
| Compound | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1 | Rev | TZM-bl | 2.8 | 35.4 | 12.6 |
| 20 | Rev | TZM-bl | 1.5 | 42.1 | 28.1 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
This section provides detailed protocols for the key assays used to evaluate the antiviral activity and cytotoxicity of benzenesulfonamide compounds.
Protocol 1: Anti-HIV Activity in TZM-bl Reporter Cells
This assay measures the inhibition of HIV-1 infection in TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 strain (e.g., NL4-3)
-
Test compounds (benzenesulfonamide derivatives)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with no compound as virus controls and wells with cells only as mock-infected controls.
-
Add 100 µL of HIV-1 virus stock (at a pre-determined dilution to give a suitable signal) to each well, except for the mock-infected controls.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value using a dose-response curve.
Protocol 2: HIV-1 p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures as a measure of viral replication.
Materials:
-
Supernatants from HIV-1 infected cell cultures (from Protocol 1 or other cell-based assays)
-
Commercially available HIV-1 p24 ELISA kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the p24 ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody specific for HIV-1 p24.
-
Add cell culture supernatants (appropriately diluted) and p24 standards to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP).
-
Wash the wells and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the p24 standards and determine the concentration of p24 in the samples.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxicity of the benzenesulfonamide compounds on the host cells.
Materials:
-
Host cells (e.g., TZM-bl, MT-4)
-
Complete growth medium
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Add serial dilutions of the test compounds to the wells. Include wells with cells and medium only as a control for 100% cell viability.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the CC50 value.
Structure-Activity Relationship (SAR) Logical Diagram
The following diagram illustrates the general logic behind the structure-activity relationship studies for developing benzenesulfonamide-based HIV inhibitors.
Conclusion
Benzenesulfonamide derivatives represent a highly promising and versatile class of compounds in the ongoing search for novel anti-HIV therapies. Their ability to target multiple, distinct viral proteins, including those for which inhibitor classes are less developed, underscores their potential to overcome existing drug resistance and provide new treatment options. The protocols and data presented herein provide a valuable resource for researchers in the field to further explore and develop this important class of antiviral agents.
References
Application Notes and Protocols for N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a synthetic compound featuring a benzenesulfonamide core, a piperidine ring, and a cyclopropyl group. While direct studies on the anticancer effects of this specific molecule are not extensively documented in publicly available literature, the structural motifs present suggest significant potential for oncological research. The benzenesulfonamide scaffold is a well-established pharmacophore in a variety of therapeutic agents, including several with demonstrated anticancer properties.[1][2] Derivatives of benzenesulfonamide have been shown to exert their antitumor effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule dynamics, and induction of apoptosis.[3][4][5] Furthermore, the piperidine moiety is a common heterocyclic scaffold found in numerous approved anticancer drugs, often contributing to improved pharmacokinetic and pharmacodynamic properties.[6][7][8]
These application notes provide a comprehensive framework for the in vitro investigation of this compound as a potential anticancer agent. The protocols outlined below are established methodologies for assessing cytotoxicity, induction of apoptosis, and potential mechanisms of action in cancer cell lines.
Postulated Mechanisms of Action
Based on the activities of structurally related compounds, this compound may exhibit anticancer effects through one or more of the following mechanisms:
-
Carbonic Anhydrase Inhibition: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9][10][11][12] These enzymes play a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell survival and proliferation, especially under hypoxic conditions. Inhibition of these CAs can lead to intracellular acidification and subsequent cancer cell death.
-
Microtubule Disruption: Several anticancer agents containing the sulfonamide moiety have been identified as microtubule-targeting agents.[3][4][13][14][15] They can interfere with the polymerization or depolymerization of tubulin, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.
-
Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer therapies. Benzenesulfonamide derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways.[5][16]
Data Presentation
As no specific experimental data for this compound is currently available, the following table is a template for summarizing prospective experimental results. This structured format will allow for a clear and concise presentation of key quantitative data obtained from the proposed studies.
| Cancer Cell Line | Assay Type | Parameter | Value (µM) | Notes |
| e.g., MCF-7 (Breast) | MTT Assay | IC50 (72h) | TBD | Measures metabolic activity |
| e.g., HCT116 (Colon) | MTT Assay | IC50 (72h) | TBD | Measures metabolic activity |
| e.g., A549 (Lung) | MTT Assay | IC50 (72h) | TBD | Measures metabolic activity |
| e.g., PC-3 (Prostate) | MTT Assay | IC50 (72h) | TBD | Measures metabolic activity |
| e.g., MCF-7 (Breast) | Annexin V/PI Assay | % Apoptotic Cells (48h) | TBD | Quantifies apoptosis |
| e.g., HCT116 (Colon) | Cell Cycle Analysis | % G2/M Arrest (24h) | TBD | Indicates microtubule disruption |
TBD: To be determined through experimentation.
Experimental Protocols
The following are detailed protocols for the initial in vitro evaluation of this compound.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HCT116, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. An accumulation of cells in the G2/M phase may suggest an effect on microtubule dynamics.
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows described in these application notes.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic investigations on substituted benzene sulphonamides as apoptosis inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Carbonic anhydrase IX inhibitors in cancer therapy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Microtubule Targeting Agents: A Benchmark in Cancer Therapy: Ingenta Connect [ingentaconnect.com]
- 16. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide (HC1) in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, hereafter referred to as Hypothetical Compound 1 (HC1), is used here as a representative molecule for the purpose of illustrating experimental design and protocols. The data presented are hypothetical and generated for educational and demonstrative purposes only.
Introduction
Neurodegenerative diseases like Alzheimer's Disease (AD) are characterized by the progressive loss of neuronal function. Key pathological hallmarks of AD include the formation of senile plaques from amyloid-beta (Aβ) peptides and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Glycogen Synthase Kinase 3 Beta (GSK-3β) is a serine/threonine kinase that is a crucial enzyme in the pathology of AD.[1][2][3] Overactivity of GSK-3β is known to contribute directly to the hyperphosphorylation of tau, a critical step in the formation of NFTs.[2][4] Furthermore, GSK-3β is implicated in the production of Aβ and in promoting neuroinflammation, making it a prime therapeutic target for AD.[2][4][5]
This document provides detailed application notes and protocols for the characterization of HC1, a potent and selective, ATP-competitive inhibitor of GSK-3β. The presented methodologies cover in vitro enzymatic assays, cell-based models of tau phosphorylation, and in vivo efficacy studies in a transgenic mouse model of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the hypothetical efficacy and characterization data for HC1 in various assays.
Table 1: In Vitro Enzymatic Activity
| Target | Assay Type | HC1 IC₅₀ (nM) |
| GSK-3β | Kinase Activity Assay | 15 |
| CDK5 | Kinase Activity Assay | > 10,000 |
| p38α | Kinase Activity Assay | > 10,000 |
Table 2: Cell-Based Assay in SH-SY5Y Human Neuroblastoma Cells
| Endpoint | Treatment | HC1 EC₅₀ (nM) |
| Inhibition of Tau Phosphorylation (pTau S396) | Okadaic Acid-induced | 85 |
| Cell Viability (MTT Assay) | 72-hour incubation | > 25,000 |
Table 3: In Vivo Efficacy in 5XFAD Transgenic Mice (6-month-old)
| Assessment | Metric | Vehicle Control | HC1 (10 mg/kg, p.o., daily for 3 months) |
| Cognitive Function | |||
| Morris Water Maze | Escape Latency (Day 5, seconds) | 45 ± 5.2 | 22 ± 3.8 |
| Morris Water Maze | Time in Target Quadrant (Probe Trial, %) | 28 ± 4.1 | 55 ± 6.3 |
| Brain Pathology | |||
| Aβ Plaque Load | Cortical Area Coverage (%) | 12.5 ± 2.1 | 6.8 ± 1.5 |
| Tau Hyperphosphorylation | pTau S396 Levels (% of Vehicle) | 100 | 48 ± 7.9 |
Signaling Pathway and Experimental Workflows
Signaling Pathway of GSK-3β Inhibition
The diagram below illustrates the central role of GSK-3β in Alzheimer's disease pathology and the proposed mechanism of action for HC1. GSK-3β hyperactivates tau phosphorylation, leading to microtubule destabilization and NFT formation. By inhibiting GSK-3β, HC1 is hypothesized to reduce tau hyperphosphorylation, thereby preserving neuronal integrity.
References
- 1. Glycogen synthase kinase 3β and Alzheimer’s disease: pathophysiological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
Application Notes and Protocols for N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the investigation of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide as a potential therapeutic agent in inflammatory disease research. While direct experimental data for this specific compound is not extensively available in current literature, its structural motifs, including the sulfonamide and N-substituted piperidine moieties, are present in compounds with demonstrated anti-inflammatory properties. These notes are therefore based on established methodologies for evaluating analogous compounds and provide a framework for the systematic investigation of the title compound's potential anti-inflammatory efficacy.
Introduction
Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The sulfonamide functional group is a well-established pharmacophore present in a variety of drugs, including several with anti-inflammatory activity.[1][2][3][4] Similarly, derivatives of N-(piperidin-4-yl) have been explored as scaffolds for novel anti-inflammatory agents.[5][6][7] The unique combination of a cyclopropyl group, a piperidine ring, and a benzenesulfonamide moiety in this compound suggests its potential as a novel modulator of inflammatory pathways.
These application notes provide protocols for in vitro and in vivo assays to characterize the anti-inflammatory profile of this compound.
Potential Mechanism of Action
The anti-inflammatory activity of sulfonamide-containing compounds can be attributed to various mechanisms. Based on studies of analogous compounds, this compound could potentially exert its effects through the inhibition of key inflammatory mediators and signaling pathways. For instance, some sulfonamide derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9] A plausible mechanism for this is the modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[7][9]
Data from Analogous Compounds
To provide a reference for the potential efficacy of this compound, the following table summarizes the in vitro anti-inflammatory activity of novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the N-(piperidin-4-yl) scaffold and were evaluated for their inhibitory effects on nitric oxide (NO) and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7]
| Compound ID (from source) | Modification on Piperidine Nitrogen | NO Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) |
| 6a | 4-Fluorobenzoyl | 1.03 | 2.51 |
| 6e | 2,4-Dichlorobenzoyl | 0.86 | 1.87 |
| 7a | 4-Fluorophenylacetyl | 2.54 | 4.33 |
| Ibuprofen | (Reference Drug) | 15.34 | >50 |
Data extracted from a study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[7]
Experimental Protocols
The following protocols are standard methods for assessing the anti-inflammatory potential of a test compound.
In Vitro Assays
Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are suitable for these assays.[10][11]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
It is crucial to determine the non-toxic concentration range of the test compound before assessing its anti-inflammatory activity.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be generated to quantify NO₂⁻ concentration.
-
Seed RAW 264.7 or THP-1 cells in a 24-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate with LPS (100 ng/mL for THP-1, 1 µg/mL for RAW 264.7).[10]
-
Incubate for 4-24 hours, depending on the cytokine of interest (e.g., 4 hours for TNF-α, 24 hours for IL-6).[10]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-6, and other cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Assays
Animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This is a widely used model for acute inflammation.[12][13][14]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Test compound (various doses, e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
-
Procedure:
-
Administer the vehicle, test compound, or positive control 1 hour before carrageenan injection.
-
Measure the initial paw volume using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
This model is useful for evaluating topical or systemic anti-inflammatory activity.[7]
-
Animals: Male BALB/c or Swiss albino mice (20-25 g).
-
Groups: Similar to the paw edema model.
-
Procedure:
-
Administer the vehicle, test compound, or positive control 30 minutes (i.p.) or 1 hour (p.o.) before xylene application.
-
Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear.
-
After 15-30 minutes, sacrifice the mice and take a circular section (e.g., 6 mm diameter) from both the right (treated) and left (untreated) ears.
-
Weigh the ear punches. The difference in weight between the right and left ear punches represents the edema.
-
-
Data Analysis: Calculate the percentage inhibition of edema.
Concluding Remarks
This compound possesses structural features that suggest its potential as a novel anti-inflammatory agent. The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. Researchers are encouraged to adapt these methodologies as needed and to further explore the underlying mechanism of action should initial screening prove positive.
References
- 1. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ijpsr.com [ijpsr.com]
- 13. asianjpr.com [asianjpr.com]
- 14. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. Based on the structural features of the molecule, including the benzenesulfonamide and piperidine moieties, and preliminary data on related compounds, two primary potential mechanisms of action are explored: L-type calcium channel blockade and G-protein coupled receptor (GPCR) modulation.[1]
Application Note 1: Evaluation of L-Type Calcium Channel Antagonism
A compound structurally related to this compound has been identified as a blocker of L-type calcium channels. This suggests that the title compound may also exhibit similar activity. The following protocols describe cell-based functional assays to investigate this possibility.
Data Presentation: Summary of Expected Quantitative Data
Table 1: Potency of this compound as an L-Type Calcium Channel Antagonist
| Assay Type | Cell Line | Measurement | Endpoint | Expected IC₅₀ (µM) |
| Calcium Influx Assay | HEK293 expressing Cav1.2 | Intracellular Ca²⁺ concentration | Inhibition of K⁺-induced depolarization | To be determined |
| Membrane Potential Assay | HEK293 expressing Cav1.2 | Membrane Potential | Inhibition of depolarization | To be determined |
Experimental Protocols
This assay measures the inhibition of potassium-induced calcium influx in a cell line recombinantly expressing the human L-type calcium channel, Cav1.2.
Materials:
-
HEK293 cells stably expressing the human Cav1.2 channel complex (α1C, α2δ, and β2a subunits)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a suitable selection antibiotic.
-
Fluo-4 AM calcium indicator dye
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Depolarization Buffer: Assay Buffer with elevated KCl (e.g., 90 mM)
-
This compound
-
Reference antagonist (e.g., Nimodipine)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with bottom-read capabilities
Procedure:
-
Cell Plating: Seed the HEK293-Cav1.2 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference antagonist in Assay Buffer.
-
Dye Loading: Remove the culture medium and add Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.
-
Wash: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Addition: Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Calcium Influx Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then add the Depolarization Buffer to all wells to induce calcium influx. Immediately begin kinetic reading of fluorescence for 1-2 minutes.
-
Data Analysis: Calculate the percentage of inhibition of the calcium influx for each compound concentration relative to the positive (depolarization buffer only) and negative (no depolarization) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Signaling Pathway
Signaling Pathway
References
Application Notes and Protocols: N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a sulfonamide-containing compound with potential for diverse pharmacological applications.[1] While specific experimental data for this compound is limited, its structural similarity to known bioactive molecules, including L-type calcium channel blockers, suggests its potential as a modulator of ion channels and other biological targets.[1] This document provides a summary of its chemical properties and outlines detailed experimental protocols for investigating its potential biological activities, drawing parallels from related benzenesulfonamide and piperidine-containing compounds. The provided methodologies for in vitro and in vivo assays can serve as a foundational guide for researchers initiating studies on this compound.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 387350-82-5 | [2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₂S | [1][2][3][4] |
| Molecular Weight | 280.39 g/mol | [1][2][3][4] |
| Melting Point | >150°C (decomposition) | [2] |
| Canonical SMILES | C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3 | [1] |
Potential Biological Activities and Signaling Pathways
The structural motifs of this compound, namely the benzenesulfonamide and piperidine groups, are present in a variety of pharmacologically active compounds.[1][5][6] A closely related analog, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels.[1] This suggests that this compound may exhibit similar activity, potentially modulating calcium influx and downstream signaling pathways.
Furthermore, benzenesulfonamide derivatives have been explored as HIV-1 capsid inhibitors, oxidative phosphorylation inhibitors, and cardiovascular agents.[5][6][7] The piperidine ring is often associated with central nervous system activity.[1]
Potential Signaling Pathway: L-type Calcium Channel Blockade
The following diagram illustrates the potential mechanism of action of this compound as an L-type calcium channel blocker.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. CAS 387350-82-5 | this compound - Synblock [synblock.com]
- 4. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]
- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 7. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a synthetic compound with the molecular formula C14H20N2O2S and a molecular weight of approximately 280.39 g/mol .[1] Its structure, featuring a sulfonamide group, a piperidine ring, and a cyclopropyl moiety, suggests its potential for biological activity.[1] Structurally similar compounds have been investigated for a variety of pharmacological applications, including as L-type calcium channel blockers and for their potential efficacy against diseases like cancer and infectious diseases.[1] The presence of the piperidine ring is often associated with activity in the central nervous system.[1] This document provides detailed protocols for the preparation of this compound solutions for research and development purposes, along with relevant safety information and application guidelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H20N2O2S | [1][2][3][4] |
| Molecular Weight | 280.39 g/mol | [1][2][3][4] |
| Appearance | Solid | [2] |
| Melting Point | >150°C (decomposition) | [2] |
| Solubility | Limited aqueous solubility; soluble in organic solvents such as DMSO and ethanol. | [1] |
| pKa (estimated) | 9.2 ± 0.3 (piperidine nitrogen) | [1] |
Health and Safety Information
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
If swallowed, call a poison center or doctor if you feel unwell.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Dispose of contents/container to an approved waste disposal plant.
Note: This information is not exhaustive. Always consult the material safety data sheet (MSDS) before handling the compound.
Protocols for Solution Preparation
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 280.39 g/mol x 1000 mg/g = 2.80 mg
-
-
Weigh the compound: Carefully weigh out 2.80 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions in Cell Culture Medium
This protocol describes the preparation of working solutions from the 10 mM DMSO stock solution for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the final desired concentration: For example, to prepare 1 mL of a 10 µM working solution.
-
Perform serial dilutions:
-
It is recommended to perform a serial dilution to minimize the final concentration of DMSO in the cell culture medium (typically ≤ 0.1%).
-
For a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Step 1 (Intermediate Dilution): Pipette 10 µL of the 10 mM stock solution into 990 µL of sterile cell culture medium to make a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Step 2 (Final Dilution): Pipette 100 µL of the 100 µM intermediate solution into 900 µL of sterile cell culture medium to achieve the final 10 µM working concentration. Mix well.
-
-
Use immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Application Workflow and Hypothetical Signaling Pathway
The following diagrams illustrate a typical experimental workflow for testing the efficacy of this compound in a cell-based assay and a hypothetical signaling pathway that it may inhibit.
Caption: A typical workflow for assessing the effect of this compound on cancer cell viability.
Caption: A hypothetical RAF/MEK/ERK signaling pathway, with this compound acting as a potential RAF inhibitor.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. CAS 387350-82-5 | this compound - Synblock [synblock.com]
- 4. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]
Application Notes and Protocols for High-Throughput Screening with N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide scaffold is a promising starting point for the development of novel therapeutics. Its structural features, including a sulfonamide linker, a piperidine core, and a cyclopropyl group, offer a unique three-dimensional arrangement for probing biological targets.[1] Libraries based on this scaffold have the potential to yield modulators of various protein classes, including G-protein coupled receptors (GPCRs), kinases, and ion channels. This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) campaigns with this compound libraries to identify novel drug candidates.
Potential Biological Targets & Screening Strategies
Based on the activities of structurally related compounds, libraries derived from the this compound scaffold may be screened against several important target classes. This section outlines hypothetical screening protocols for three such targets: a G-protein coupled receptor (GPR119), a kinase (p38α MAP Kinase), and an ion channel (L-type calcium channel).
Application Note 1: Screening for GPR119 Agonists
Objective: To identify potent and selective agonists of GPR119, a promising target for the treatment of type 2 diabetes and other metabolic disorders, from an this compound library.[2]
Signaling Pathway
GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Agonist binding to GPR119 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This rise in cAMP enhances glucose-dependent insulin secretion and promotes the release of incretin hormones like GLP-1.[3][4]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to measure intracellular cAMP levels in a 384-well plate format, suitable for HTS.
Materials:
-
HEK293 cells stably expressing human GPR119
-
This compound library (10 mM in DMSO)
-
HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
384-well low-volume white plates
-
Multimode plate reader with HTRF capability
Procedure:
-
Cell Preparation: Culture GPR119-HEK293 cells to ~80% confluency. On the day of the assay, harvest cells and resuspend in assay buffer to a concentration of 2,500 cells/µL.
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound into the assay plate wells. For controls, dispense DMSO (negative control) and a known GPR119 agonist (positive control).
-
Cell Dispensing: Add 5 µL of the cell suspension (12,500 cells) to each well.
-
Incubation: Incubate the plates at room temperature for 30 minutes to stimulate the cells.
-
Lysis and Detection:
-
Add 5 µL of cAMP-d2 in lysis buffer to each well.
-
Add 5 µL of anti-cAMP-cryptate in lysis buffer to each well.
-
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader at 620 nm and 665 nm.
Data Presentation: Illustrative Screening Results
| Compound ID | Structure | IC50 (nM) | Max Response (% of Control) |
| NCBS-001 | 150 | 98 | |
| NCBS-002 | 2,500 | 65 | |
| NCBS-003 (Hit) | 25 | 105 | |
| NCBS-004 | >10,000 | 20 | |
| Positive Control | Known Agonist | 10 | 100 |
This is a hypothetical data set for illustrative purposes.
Application Note 2: Screening for p38α MAP Kinase Inhibitors
Objective: To identify inhibitors of p38α, a key kinase in the inflammatory response, from an this compound library.[5]
Signaling Pathway
p38α MAP kinase is activated by upstream kinases (MKK3/6) in response to cellular stress and inflammatory cytokines.[6][7] Activated p38α then phosphorylates various downstream targets, including transcription factors (e.g., ATF-2) and other kinases (e.g., MK2), leading to the production of pro-inflammatory cytokines like TNF-α and IL-1.[5][6]
Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay
This protocol outlines a competitive binding assay in a 384-well format to identify compounds that displace a fluorescent tracer from the ATP-binding site of p38α.
Materials:
-
Recombinant human p38α kinase
-
Fluorescently-labeled ATP-competitive tracer
-
This compound library (10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
384-well low-volume black plates
-
Multimode plate reader with FP capability
Procedure:
-
Compound Plating: Dispense 50 nL of library compounds into the assay plate wells. Include DMSO for high FP signal (no inhibition) and a known p38α inhibitor for low FP signal (inhibition).
-
Reagent Preparation: Prepare a master mix containing p38α kinase and the fluorescent tracer in assay buffer. The final concentrations should be optimized for a robust assay window (e.g., 5 nM kinase, 1 nM tracer).
-
Reagent Addition: Add 10 µL of the kinase/tracer master mix to each well.
-
Incubation: Incubate the plates for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plates on a plate reader equipped with filters for the specific tracer's excitation and emission wavelengths, measuring both parallel and perpendicular fluorescence intensity.
Data Presentation: Illustrative Screening Results
| Compound ID | Structure | IC50 (µM) | Inhibition (%) at 10 µM |
| NCBS-005 | 8.5 | 55 | |
| NCBS-006 (Hit) | 0.75 | 92 | |
| NCBS-007 | >50 | 15 | |
| NCBS-008 | 12.2 | 48 | |
| Positive Control | Known Inhibitor | 0.01 | 100 |
This is a hypothetical data set for illustrative purposes.
Application Note 3: Screening for L-type Calcium Channel Blockers
Objective: To identify blockers of L-type calcium channels (LTCCs), which are important targets in cardiovascular diseases, from an this compound library.
Signaling Pathway
LTCCs are voltage-gated ion channels that mediate the influx of Ca²⁺ into cells upon membrane depolarization.[8] This calcium influx acts as a second messenger, triggering various cellular processes, including muscle contraction and gene expression via pathways like the MAPK pathway.[9]
Experimental Protocol: No-Wash Calcium Flux Assay
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium in a cell line endogenously expressing LTCCs.
Materials:
-
HEK293 or a cardiac-derived cell line (e.g., AC16)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
This compound library (10 mM in DMSO)
-
Assay Buffer: HBSS, 20 mM HEPES, pH 7.4
-
Depolarization Buffer: Assay buffer containing 90 mM KCl
-
384-well black, clear-bottom plates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent
Procedure:
-
Cell Plating: Seed cells in 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove growth media and add the calcium indicator dye dissolved in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Transfer the assay plate to the FLIPR instrument. Add library compounds to the plate and incubate for 15-30 minutes.
-
Baseline Reading: Measure baseline fluorescence for 10-20 seconds.
-
Stimulation and Reading: Add depolarization buffer to all wells to activate the LTCCs. Immediately begin measuring fluorescence intensity every second for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (peak signal minus baseline) for each well.
Data Presentation: Illustrative Screening Results
| Compound ID | Structure | IC50 (µM) | Max Inhibition (%) |
| NCBS-009 | 15.2 | 45 | |
| NCBS-010 | 22.8 | 30 | |
| NCBS-011 | >50 | 10 | |
| NCBS-012 (Hit) | 1.2 | 88 | |
| Positive Control | Nifedipine | 0.05 | 100 |
This is a hypothetical data set for illustrative purposes.
Experimental Workflow Overview
The general workflow for a high-throughput screening campaign using an this compound library is outlined below.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide Solubility Improvement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the inherent solubility characteristics of this compound?
A1: this compound is characterized by its amphiphilic nature, possessing both hydrophobic and hydrophilic structural elements. It generally exhibits limited aqueous solubility, a common trait for many sulfonamide derivatives.[1] The low water solubility is primarily due to the hydrophobic contributions of the cyclopropyl group, the piperidine ring, and the benzene ring.[1]
Q2: What is the expected pH-dependent solubility profile of this compound?
A2: The solubility of this compound is expected to be pH-dependent. The piperidine nitrogen is a basic site with an estimated pKa of 9.2 ± 0.3.[1] Therefore, in acidic solutions (pH < pKa), the piperidine nitrogen will be protonated, forming a more soluble salt. Conversely, the sulfonamide nitrogen can act as a weak acid.[1] In strongly alkaline solutions, the sulfonamide moiety may deprotonate, which could also increase solubility. The lowest solubility is expected near the isoelectric point. As a general principle for sulfonamides, they are more soluble in alkaline solutions due to the formation of soluble salts.[2]
Q3: Are there any known organic solvents in which this compound is readily soluble?
A3: Yes, the compound shows good solubility in certain polar aprotic solvents. For instance, in dimethyl sulfoxide (DMSO), its solubility has been reported to be greater than 50 mg/mL. In acetonitrile, the solubility is moderate, in the range of 5-15 mg/mL.[1]
Q4: What are the primary challenges when trying to crystallize this compound?
A4: Common challenges in the crystallization of sulfonamides include poor crystal morphology (e.g., formation of needles), polymorphism (the existence of different crystal forms with varying solubility and stability), and the potential for the compound to "oil out" instead of forming solid crystals.[3] The choice of solvent and the rate of cooling are critical factors to control for successful crystallization.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the handling and formulation of this compound.
Issue 1: Poor Dissolution in Aqueous Buffers
Symptoms:
-
The compound does not dissolve completely in aqueous buffers at the desired concentration.
-
A suspension or precipitate is observed.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Incorrect pH | The compound's solubility is pH-dependent. Adjust the pH of the buffer. For this compound, with a basic piperidine moiety, lowering the pH below its pKa of ~9.2 should increase solubility due to salt formation.[1] |
| Low Intrinsic Solubility | The inherent aqueous solubility of the free base is low.[1] |
| Co-solvents: Introduce a water-miscible organic co-solvent such as ethanol, propylene glycol, or PEG 400. Start with a small percentage (e.g., 5-10%) and incrementally increase it. | |
| Surfactants: Add a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) at a concentration above its critical micelle concentration (CMC) to enhance micellar solubilization. | |
| Metastable Form | The solid form being used may be a less soluble polymorph. |
| Amorphous Solid Dispersion: Prepare an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to improve the dissolution rate.[4] |
Issue 2: Precipitation of the Compound from Solution During an Experiment
Symptoms:
-
The compound precipitates out of solution upon standing, a change in temperature, or the addition of another component.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Supersaturation | The initial concentration was above the equilibrium solubility under the experimental conditions. |
| Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation. These polymers can inhibit nucleation and crystal growth, thus maintaining a supersaturated state. | |
| Change in pH | The pH of the solution shifted, causing the compound to convert to its less soluble form. |
| Buffering Capacity: Ensure the buffer system has sufficient capacity to maintain the desired pH throughout the experiment. | |
| Common Ion Effect | If working with a salt form of the compound, the addition of a common ion can reduce its solubility. |
| Review Formulation Components: Check all components of the formulation for common ions and consider alternatives if necessary. |
Issue 3: Difficulty in Obtaining Suitable Crystals for X-ray Diffraction
Symptoms:
-
Formation of very fine powder, needles, or an oil instead of single crystals.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Rapid Crystallization | The solution is too supersaturated, leading to rapid nucleation and the formation of small crystals. |
| Slow Down Crystallization: Decrease the cooling rate of the saturated solution. Using an insulated container can help. Alternatively, use a solvent system where the compound's solubility is not drastically different between hot and cold conditions. | |
| Inappropriate Solvent | The chosen solvent does not promote single crystal growth. |
| Solvent Screening: Experiment with a variety of solvents or solvent mixtures. Vapor diffusion is a recommended technique where a volatile non-solvent is slowly diffused into a solution of the compound in a good solvent.[5] | |
| Presence of Impurities | Impurities can inhibit crystal growth or lead to poor crystal quality. |
| Purification: Ensure the compound is of high purity before attempting crystallization. Techniques like column chromatography may be necessary. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| Aqueous Solubility | Limited | Water |
| Organic Solubility | > 50 mg/mL | Dimethyl sulfoxide (DMSO)[1] |
| 5 - 15 mg/mL | Acetonitrile[1] | |
| pKa (Piperidine Nitrogen) | ~9.2 ± 0.3 | Estimated[1] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:1 or 1:2 (w/w).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: Dry the resulting solid film under a high vacuum for at least 24 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask and grind it into a fine powder. Characterize the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Solubility/Dissolution Testing: Compare the dissolution rate of the prepared solid dispersion to the crystalline drug in a relevant aqueous buffer.
Protocol 2: pH-Dependent Solubility Profile Determination
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibration: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shaking/Stirring: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
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Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Visualizations
Caption: A workflow diagram illustrating the process of addressing poor solubility.
Caption: Relationship between solubility and biological effect.
References
How to dissolve N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a compound with limited aqueous solubility. Its amphiphilic nature, containing both hydrophobic (cyclopropyl, piperidine, and benzene rings) and hydrophilic (sulfonamide group) components, dictates its solubility profile. For most biological experiments, organic solvents are required for initial dissolution.
Q2: Which solvents are recommended for dissolving this compound?
Based on available data, polar aprotic solvents are the most effective for dissolving this compound.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | > 50 mg/mL[1] | Recommended for stock solutions. High solubility ensures a concentrated stock can be prepared. |
| Acetonitrile | 5 - 15 mg/mL[1] | Moderate solubility. Can be used as an alternative to DMSO. |
| Water | Limited | Not recommended for initial dissolution or preparation of high-concentration stock solutions. |
| Ethanol/Toluene Mixtures | Used for recrystallization | Not typically used for preparing solutions for biological assays. |
Troubleshooting Guides
Problem: The compound is not dissolving in the chosen solvent.
-
Solution 1: Increase the solvent volume. The concentration you are trying to achieve may be too high for the selected solvent. Refer to the solubility table above and adjust the volume accordingly.
-
Solution 2: Gently warm the solution. The compound is thermally stable up to approximately 150°C. Gentle warming (e.g., to 37°C) can aid dissolution. Avoid excessive heat to prevent any potential degradation.
-
Solution 3: Use sonication. A brief period of sonication can help to break up any clumps of powder and increase the surface area for dissolution.
-
Solution 4: Switch to a stronger solvent. If you are not already using DMSO, this is the recommended solvent for achieving the highest concentration stock solutions.
Problem: The compound precipitates out of solution when diluted in aqueous media for my experiment.
-
Solution 1: Decrease the final concentration of the compound. The final concentration in your aqueous experimental buffer may be above its limit of aqueous solubility. Perform serial dilutions to determine the maximum achievable concentration without precipitation.
-
Solution 2: Increase the percentage of co-solvent. When preparing your working solution, ensure that the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. Be mindful of the tolerance of your experimental system (e.g., cells) to the solvent. Typically, DMSO concentrations are kept below 0.5% in cell-based assays.
-
Solution 3: Use a vehicle with solubilizing agents. For in vivo studies, formulating the compound with excipients such as cyclodextrins or surfactants may be necessary to improve aqueous solubility and prevent precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you will need 2.804 mg (Molecular Weight: 280.39 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to assist dissolution if needed.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for an In Vitro Cell-Based Assay
-
Thaw Stock Solution: Thaw a vial of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize the amount of DMSO in the final well, first, dilute the 10 mM stock solution in your cell culture medium to an intermediate concentration (e.g., 1 mM or 100 µM).
-
Prepare Final Working Solution: Further dilute the intermediate solution into the final cell culture medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µM, you would add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.
-
Important: Always add the compound solution to the medium while vortexing or mixing to ensure rapid and even dispersion, which can help prevent precipitation.
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Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration to account for any solvent effects.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Disclaimer: The specific biological target and signaling pathway for this compound are not well-established in the scientific literature. The following diagram illustrates a hypothetical mechanism of action based on a closely related compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, which has been identified as a blocker of L-type calcium channels. This is for illustrative purposes only.
References
Technical Support Center: N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide when stored in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO?
A1: this compound is a robust compound with good thermal stability, showing structural integrity up to approximately 150°C.[1] While specific long-term stability data in DMSO at various temperatures is not extensively published, studies on diverse compound libraries in DMSO demonstrate that most compounds remain stable for extended periods under proper storage conditions.[2][3] For instance, one study showed that many compounds are stable for 15 weeks at 40°C in DMSO.[2][3]
Q2: What are the potential degradation pathways for this compound in DMSO?
A2: The primary known degradation pathway for this compound is thermal decomposition, which involves the opening of the cyclopropyl ring at elevated temperatures (150-200°C).[1] In DMSO solutions under typical storage conditions, degradation is more likely to be influenced by factors such as water content, exposure to oxygen, and repeated freeze-thaw cycles.[2][3] The sulfonamide group itself is generally stable, but the piperidine ring can be susceptible to oxidation.
Q3: How soluble is this compound in DMSO?
A3: This compound exhibits excellent solubility in polar aprotic solvents like DMSO, with reported solubility values exceeding 50 mg/mL.[1]
Q4: What are the best practices for storing stock solutions of this compound in DMSO?
A4: To ensure the stability of your this compound stock solution in DMSO, it is recommended to:
-
Use high-quality, anhydrous DMSO. Water content in DMSO is a more significant factor in compound degradation than oxygen.[2][3]
-
Store solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.
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Aliquot the stock solution into smaller, single-use vials. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[2][3]
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Minimize headspace in vials to reduce exposure to air (oxygen).
-
Use appropriate storage containers. Studies have shown no significant difference in compound recovery between glass and polypropylene containers.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in DMSO stock solution upon storage. | The solution may be supersaturated, or the storage temperature is too low. | 1. Warm the solution: Gently warm the vial to room temperature and vortex to redissolve the compound. 2. Prepare a fresh solution: If precipitation persists, prepare a new stock solution, ensuring the compound is fully dissolved. 3. Lower the concentration: Consider preparing a less concentrated stock solution.[4] |
| Inconsistent results in biological assays. | The compound may have degraded in the DMSO stock. | 1. Prepare a fresh stock solution: This is the most reliable way to ensure the integrity of the compound. 2. Perform a quality control check: Analyze the stock solution using LC-MS to determine the purity of the compound. 3. Review storage conditions: Ensure that the stock solution has been stored according to best practices (see Q4 in FAQs). |
| Compound precipitates upon dilution into aqueous buffer. | This is a common issue for compounds with poor aqueous solubility. | 1. Optimize the final DMSO concentration: Keep the final DMSO concentration in your assay as high as tolerable for your experimental system (typically ≤1%).[4] 2. Use a stepwise dilution: Perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent before the final dilution in the aqueous assay buffer.[4] 3. Adjust the pH: Since the piperidine nitrogen is basic, adjusting the pH of the aqueous buffer to be more acidic can increase the solubility of the compound.[4] |
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO
This protocol outlines a general method for evaluating the stability of this compound in a DMSO stock solution over time.
1. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
LC-MS grade acetonitrile and water
-
Formic acid (or other appropriate modifier)
-
Autosampler vials (glass or polypropylene)
-
Internal standard (a stable compound with similar chromatographic properties)
2. Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a separate stock solution of the internal standard in DMSO at a known concentration.
3. Sample Preparation for Analysis:
-
At each time point (e.g., T=0, 1 week, 2 weeks, 4 weeks), take an aliquot of the compound stock solution.
-
Add a fixed amount of the internal standard stock solution.
-
Dilute the sample with acetonitrile to a final concentration suitable for LC-MS analysis.
4. LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method.
-
The mobile phase can consist of a gradient of water and acetonitrile with 0.1% formic acid.
-
Use a C18 column suitable for small molecule analysis.
-
Monitor the peak area of the parent compound and the internal standard.
5. Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.
-
Compare the peak area ratios at different time points to the initial (T=0) ratio to determine the percentage of the compound remaining.
Visualizations
Caption: Workflow for assessing the stability of a compound in DMSO.
Caption: Potential degradation pathways for the target compound.
References
Technical Support Center: N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. The information is curated for researchers, scientists, and drug development professionals to anticipate and address experimental challenges.
Disclaimer
Direct experimental data on the off-target profile of this compound is limited in publicly available literature. The following guidance is based on the known pharmacological properties of its structural motifs: the benzenesulfonamide core, the piperidine ring, and the cyclopropyl group. All quantitative data presented is illustrative.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Question: My in vitro assay shows an unexpected phenotype (e.g., cytotoxicity, altered cell morphology, decreased proliferation) at concentrations where the on-target effect is not expected to be maximal. How can I determine if this is an off-target effect?
Answer: A systematic approach is necessary to distinguish on-target from off-target effects.
Recommended Troubleshooting Workflow:
-
Confirm On-Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that the compound is binding to its intended target in your cellular model and at the concentrations of interest.
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Correlate with On-Target Potency: Compare the concentration-response curves for the on-target activity (e.g., EC₅₀) and the unexpected phenotype. A significant window between the two suggests an off-target liability.[1]
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Use a Structurally Dissimilar Tool Compound: Test a known inhibitor of the same target that has a different chemical scaffold. If this compound does not reproduce the unexpected phenotype, it strongly implicates an off-target effect of this compound.[1]
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Initiate Off-Target Screening: If the evidence suggests an off-target effect, a tiered screening approach is recommended to identify the responsible protein(s).
Caption: Decision tree for troubleshooting unexpected phenotypes.
Issue 2: Inconsistent Results in Animal Models (e.g., Unexpected CNS or Cardiovascular Effects)
Question: I am observing unexpected behavioral changes or cardiovascular effects (e.g., changes in blood pressure or heart rate) in my in vivo studies. What are the potential off-target causes?
Answer: The piperidine moiety is a common feature in many centrally active drugs and can contribute to off-target interactions with various receptors and ion channels in the central nervous system (CNS) and cardiovascular system.[1][2][3]
Potential Off-Target Areas:
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CNS Receptors: The basic nitrogen in the piperidine ring can interact with aminergic G-protein coupled receptors (GPCRs), such as serotonergic (5-HT), dopaminergic (D₂), and adrenergic (α₁, α₂) receptors.
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Ion Channels: Off-target activity at cardiac ion channels, particularly hERG (human Ether-à-go-go-Related Gene), is a common concern for compounds containing basic nitrogen motifs and can lead to cardiotoxicity.
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Carbonic Anhydrases: The sulfonamide group is a well-known inhibitor of carbonic anhydrases (CAs).[4][5] While many CAs are cytosolic, off-target inhibition of certain isoforms could lead to systemic effects.
Recommended Experimental Protocol:
-
In Vitro Safety Pharmacology Panel: Screen the compound against a panel of receptors, channels, and transporters known to be involved in CNS and cardiovascular function. A standard panel, such as the SafetyScreen44 from Eurofins or a similar offering, can provide a broad overview of potential liabilities.
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hERG Channel Assay: Conduct a dedicated electrophysiology study (e.g., patch-clamp) to definitively assess the inhibitory potential of the compound on the hERG channel.
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Carbonic Anhydrase Isoform Panel: If CA inhibition is suspected, screen against a panel of physiologically relevant CA isoforms (e.g., CA I, II, IV, IX, XII) to determine the potency and selectivity profile.
Frequently Asked Questions (FAQs)
Q1: What are the most likely classes of off-targets for a benzenesulfonamide-piperidine compound? A1: Based on the structural motifs, the most probable off-targets include:
- G-Protein Coupled Receptors (GPCRs): Due to the piperidine ring.[1]
- Carbonic Anhydrases: Due to the benzenesulfonamide group.[4][5]
- Ion Channels (especially hERG): A common liability for piperidine-containing structures.
- Kinases: Some sulfonamide-based compounds have been shown to possess kinase inhibitory activity.[6][7]
Q2: How does the cyclopropyl group influence the off-target profile? A2: The cyclopropyl group is often added to medicinal chemistry campaigns to improve metabolic stability and potency.[8][9][10][11] By conformationally restricting the molecule, it can also enhance selectivity and reduce off-target effects by disfavoring binding to unintended targets.[9][11] However, its impact is compound-specific and must be empirically determined.
Q3: What starting concentrations should I use for off-target screening assays? A3: A common starting point for broad panel screens is a single high concentration, typically 10 µM. If significant activity (>50% inhibition or stimulation) is observed, a full concentration-response curve should be generated to determine the IC₅₀ or EC₅₀ value.
Q4: Are there known liabilities associated with the sulfonamide functional group itself? A4: Yes. Sulfonamides are associated with idiosyncratic hypersensitivity reactions, which can manifest as skin rashes or, in rare cases, severe conditions like Stevens-Johnson syndrome.[12] This is thought to be related to the metabolism of the arylamine portion of some sulfonamide drugs, though the risk for N-substituted sulfonamides like this compound is generally considered lower. Additionally, sulfa drugs can sometimes cause crystalluria (crystals in the urine).[13]
Data Presentation
Table 1: Illustrative Off-Target Profile for this compound
(Note: This data is hypothetical and for illustrative purposes only.)
| Target Class | Specific Target | Assay Type | Result (% Inhibition @ 10 µM) | Follow-up IC₅₀ (µM) |
| GPCR | 5-HT₂ₐ Receptor | Radioligand Binding | 85% | 1.2 |
| α₁-Adrenergic R. | Radioligand Binding | 62% | 4.5 | |
| D₂ Receptor | Radioligand Binding | 35% | > 10 | |
| Ion Channel | hERG | Patch Clamp | 55% | 8.9 |
| Enzyme | Carbonic Anhydrase II | Enzyme Inhibition | 92% | 0.5 |
| Carbonic Anhydrase IX | Enzyme Inhibition | 45% | > 10 | |
| Kinase | Kinase Panel (468 kinases) | Binding Assay | 2 hits > 80% | See Table 2 |
Table 2: Illustrative Kinase Off-Target Hits
(Note: This data is hypothetical and for illustrative purposes only.)
| Kinase Target | Assay Type | % Inhibition @ 10 µM | Follow-up Kᵢ (nM) |
| Kinase A | Binding Assay | 95% | 750 |
| Kinase B | Binding Assay | 88% | 1,500 |
Experimental Protocols & Visualizations
Protocol 1: General Tiered Off-Target Screening Workflow
This protocol outlines a cost-effective, tiered approach to identifying off-target interactions.
-
Tier 1: In Silico Profiling & Broad Panel Screening
-
Objective: To generate an initial, broad assessment of potential off-target liabilities.
-
Method:
-
Submit the compound structure to computational prediction tools to identify potential targets based on structural similarity to known ligands.
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Screen the compound at a single high concentration (e.g., 10 µM) against a broad liability panel (e.g., Eurofins SafetyScreen44, CEREP BioPrint), which includes a wide range of GPCRs, ion channels, and transporters.
-
-
Outcome: A list of preliminary "hits" showing significant activity.
-
-
Tier 2: Confirmatory & Dose-Response Assays
-
Objective: To confirm the hits from Tier 1 and determine their potency.
-
Method: For each confirmed hit, perform a full 8- or 10-point concentration-response assay to determine the IC₅₀ or EC₅₀ value. Use an orthogonal assay format if available (e.g., a functional assay to confirm a binding hit).
-
Outcome: A validated list of off-targets with associated potency values.
-
-
Tier 3: Cellular & Functional Follow-up
-
Objective: To understand the functional consequence of the off-target interaction in a relevant biological system.
-
Method: For high-priority off-targets (i.e., those with potency close to the on-target activity), conduct cellular assays to determine if the off-target binding translates to a functional effect.
-
Outcome: A clear understanding of the potential for the off-target interaction to cause undesirable biological effects.
-
Caption: Tiered workflow for off-target identification.
Potential Off-Target Signaling Pathway: 5-HT₂ₐ Receptor
The piperidine moiety could potentially interact with the 5-HT₂ₐ receptor, a GPCR coupled to the Gq signaling pathway. This could lead to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Potential off-target signaling via the 5-HT₂ₐ receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 387350-82-5 [smolecule.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: Optimizing N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is a small molecule with the chemical formula C14H20N2O2S.[1][2][3][4] While its precise mechanism of action is still under investigation, structural similarities to other known compounds suggest it may act as a modulator of ion channels or other signaling pathways.[1] One related compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels.[1] Therefore, a potential, though hypothetical, mechanism of action for this compound could involve the modulation of calcium signaling pathways, which are crucial in cellular processes like proliferation and differentiation.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of this compound.
Q2: What are the key physicochemical properties of this compound relevant for in vivo studies?
A2: Understanding the physicochemical properties of a compound is crucial for designing in vivo experiments. Key properties for this compound are summarized below.
| Property | Value | Implication for In Vivo Studies |
| Molecular Weight | 280.39 g/mol [1][2][3] | Within the range for potential oral bioavailability and cell permeability. |
| LogP (estimated) | 1.8 ± 0.5[1] | Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability.[1] |
| Solubility | Soluble in DMSO (>50 mg/mL), moderate in acetonitrile (5-15 mg/mL), and poorly soluble in aqueous solutions.[1] | A co-solvent system, likely involving DMSO, will be necessary for formulation.[5][6] |
Q3: How do I determine a starting dose for my in vivo efficacy studies?
A3: Establishing a starting dose requires a systematic approach, beginning with in vitro data and progressing through tolerability studies in vivo. A common approach is to first determine the Maximum Tolerated Dose (MTD).
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use a relevant rodent model (e.g., healthy mice or rats).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control and at least three escalating dose levels of the compound.
-
Dose Selection: The starting dose can be estimated from in vitro IC50 values, typically starting at a fraction of the in vitro effective concentration. Subsequent doses can be escalated by a factor of 2-3x.[7]
-
Formulation: Prepare a dosing solution. Given the compound's solubility, a common vehicle is DMSO diluted with saline or polyethylene glycol (PEG). Aim for a final DMSO concentration below 10%.[5][6]
-
Administration: Administer the compound via the intended experimental route (e.g., intravenous, intraperitoneal, or oral).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for at least 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or greater than 15-20% body weight loss.
Experimental Workflow for Dose Finding
Caption: Workflow for determining the optimal in vivo dose.
Troubleshooting Guide
Issue 1: High variability in results between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation | Ensure the compound is fully dissolved before each administration. Prepare fresh formulations regularly and assess their stability.[7] |
| Inaccurate Dosing | Calibrate all equipment for volume measurement. Ensure consistent administration technique (e.g., injection speed and location). |
| Animal Variability | Increase the sample size per group to improve statistical power. Ensure animals are age and weight-matched.[7] |
Issue 2: Lack of in vivo efficacy despite promising in vitro data.
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics | Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The compound may be rapidly cleared or not reaching the target tissue.[7] |
| Inadequate Dose | The doses tested may be too low. Consider dose escalation based on MTD and PK data. |
| Formulation Precipitation | The compound may be precipitating upon injection. Visually inspect the formulation before injection and consider optimizing the vehicle. A slow injection rate can also help.[5] |
Issue 3: Signs of toxicity at doses expected to be well-tolerated.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Always include a vehicle-only control group to assess the toxicity of the formulation components.[5] |
| High DMSO Concentration | Minimize the final DMSO concentration in the injected volume, ideally keeping it below 10%.[6] |
| Compound Precipitation In Vivo | In vivo precipitation can cause embolism or local irritation. Consider alternative formulations or administration routes.[5] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting in vivo experiments.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. CAS 387350-82-5 | this compound - Synblock [synblock.com]
- 4. N-Cyclopropyl-N-piperidin-4-ylbenzenesulfonamide [oakwoodchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing binding assays with N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common types of binding assays used for compounds like this compound?
A1: For compounds such as this compound, which possesses structural motifs often found in pharmacologically active agents, several binding assay formats are common. These include radioligand binding assays, fluorescence-based assays, and surface-based techniques.[1][2] Radioligand binding assays are a highly sensitive and well-validated method that involves tagging a ligand with a radioactive isotope to measure its binding to a target.[1] Fluorescence-based approaches, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), offer non-radioactive alternatives for detecting binding events.[1] Surface-based techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) immobilize one binding partner and measure the association and dissociation of the other in real-time.[1]
Q2: I am observing high non-specific binding in my radioligand competition assay. What are the potential causes and solutions?
A2: High non-specific binding can obscure your specific signal and lead to inaccurate results.[3] It is often caused by the radioligand binding to components other than the target receptor, such as lipids, proteins, or the filter apparatus itself.[3] Ideally, non-specific binding should be less than 50% of the total binding. The following table summarizes potential causes and solutions.
Q3: My signal-to-noise ratio is very low. How can I improve it?
A3: A low signal-to-noise ratio can be due to either a weak specific binding signal or high background. To improve this, you can optimize several assay parameters. Fine-tuning incubation times and temperatures can maximize the specific binding signal.[2] Employing signal amplification techniques, such as using enzyme-linked detection methods, can also enhance sensitivity.[4] Additionally, ensuring the quality of your reagents, particularly the radioligand, is crucial for a strong signal.[4]
Q4: I am seeing poor reproducibility between my replicate wells and experiments. What could be the reason?
A4: Poor reproducibility is a common issue that can stem from several sources. Inconsistent sample preparation and handling are frequent culprits.[4] It is essential to develop and strictly adhere to standardized protocols for all assay steps.[4] Variability in reagent quality, especially between different batches, can also lead to inconsistent results.[2] Ensuring that all personnel are adequately trained and competent in performing the assays is critical for maintaining reproducibility.[4]
Troubleshooting Guides
High Non-Specific Binding
High non-specific binding (NSB) can significantly impact the accuracy of your binding assay data.
Troubleshooting Workflow for High Non-Specific Binding
Caption: Troubleshooting workflow for addressing high non-specific binding.
Quantitative Data Summary: Troubleshooting High Non-Specific Binding
| Parameter | Recommendation | Rationale |
| Radioligand Concentration | Use at or below the Kd value. | Minimizes binding to low-affinity, non-specific sites.[3] |
| Membrane Protein Amount | Titrate to an optimal level (e.g., 10-50 µ g/well ). | Reduces the number of non-specific binding sites.[3] |
| Bovine Serum Albumin (BSA) | Add 0.1-1% to the assay buffer. | Blocks non-specific binding to surfaces and other proteins.[3] |
| Wash Steps | Increase volume and/or number of washes. | More effectively removes unbound radioligand.[3] |
| Wash Buffer Temperature | Use ice-cold buffer. | Slows the dissociation of the specific radioligand-receptor complex.[3] |
Low Specific Binding Signal
A weak specific binding signal can make it difficult to determine accurate binding parameters.
Experimental Workflow for a Typical Radioligand Competition Binding Assay
Caption: A typical experimental workflow for a radioligand competition binding assay.
Quantitative Data Summary: Optimizing Specific Binding Signal
| Parameter | Recommendation | Rationale |
| Incubation Time | Determine equilibrium through time-course experiments. | Ensures maximal specific binding is reached.[4] |
| Incubation Temperature | Test a range (e.g., 4°C, 25°C, 37°C). | Binding kinetics are temperature-dependent. |
| pH of Assay Buffer | Maintain optimal pH for receptor stability and binding. | pH can influence ligand and receptor ionization states. |
| Radioligand Concentration | Use a concentration at or near the Kd. | Provides a good balance between signal and non-specific binding. |
| Receptor Concentration | Ensure sufficient receptor density for a detectable signal. | Too little receptor will result in a weak signal. |
Experimental Protocols
Standard Radioligand Competition Binding Assay Protocol
This protocol provides a general framework for a radioligand competition binding assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand: Dilute the radiolabeled ligand to the desired concentration (typically at or near its Kd) in assay buffer.
-
Competitor Compound: Prepare a serial dilution of this compound in assay buffer.
-
Membrane Preparation: Thaw and dilute the cell membranes expressing the target receptor to the optimized concentration in assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 96-well plate.
-
Add the serially diluted competitor compound or vehicle (for total binding) to the appropriate wells.
-
Add a high concentration of a known unlabeled ligand for determining non-specific binding.
-
Add the diluted membrane preparation to all wells.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding the diluted radioligand to all wells.
-
Incubate the plate at the optimized temperature for the determined equilibrium time, typically with gentle agitation.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a suitable model (e.g., one-site competition) to determine the IC₅₀.
-
Hypothetical GPCR Signaling Pathway
Given the structural features of this compound, it may target a G protein-coupled receptor (GPCR). The diagram below illustrates a generic Gαs-coupled GPCR signaling pathway.
Caption: A simplified Gαs-coupled GPCR signaling pathway.
References
Technical Support Center: Reducing Plasma Protein Binding of Benzenesulfonamide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on benzenesulfonamide inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to high plasma protein binding (PPB), a critical parameter influencing drug efficacy and safety.
Frequently Asked Questions (FAQs)
Q1: Why is high plasma protein binding a concern for our benzenesulfonamide inhibitors?
High plasma protein binding can significantly limit the in vivo efficacy of your inhibitors. Only the unbound, or "free," fraction of a drug is available to diffuse to the target site and exert its pharmacological effect. Extensive binding to plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (AAG) can lead to:
-
Reduced therapeutic effect due to lower free drug concentrations at the target.
-
A longer half-life and altered drug distribution , which can complicate dosing regimens.[1]
-
Potential for drug-drug interactions , where co-administered drugs displace your inhibitor, leading to a sudden increase in free concentration and potential toxicity.[1]
Q2: What are the key drivers of high plasma protein binding for benzenesulfonamides?
The binding of benzenesulfonamides to plasma proteins, primarily albumin, is driven by a combination of physicochemical properties:
-
Lipophilicity: Increased lipophilicity (high logP) generally leads to higher plasma protein binding.[2]
-
Acidity (pKa): The acidic nature of the sulfonamide group plays a crucial role. At physiological pH, these compounds are often ionized, which influences their interaction with binding sites on albumin.[3]
-
Molecular characteristics: The presence of aromatic rings and hydrogen bond donors/acceptors can increase binding affinity. A quantitative structure-activity relationship (QSAR) can help elucidate the most important features.[4][5]
Q3: What are the primary strategies to reduce the plasma protein binding of our benzenesulfonamide series?
There are two main approaches to address high plasma protein binding:
-
Structural Modification: Synthesizing and screening analogs can help identify compounds with a better balance of potency and lower plasma protein binding. This involves establishing a clear Structure-Activity Relationship (SAR) and a Structure-Property Relationship (SPR) for plasma protein binding.[6]
-
Formulation Strategies: For lead compounds with otherwise excellent properties, formulation approaches such as liposomes or nanoparticles can be explored to alter the drug's pharmacokinetic profile.[6]
Q4: Which experimental methods are considered the gold standard for measuring plasma protein binding?
Equilibrium Dialysis (ED) and Ultrafiltration (UF) are the most commonly used and accepted methods.[7][8][9]
-
Equilibrium Dialysis: This is often considered the "gold standard." It involves a semi-permeable membrane separating a chamber with the drug in plasma from a buffer chamber. At equilibrium, the concentration of free drug is the same in both chambers.[10][11][12]
-
Ultrafiltration: This is a faster method that uses centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.[13][14][15]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in our plasma protein binding assay.
| Possible Cause | Troubleshooting Step |
| Equilibrium Not Reached (Equilibrium Dialysis) | Determine the optimal incubation time by running a time-course experiment (e.g., 4, 6, 8, 24 hours) to ensure equilibrium is achieved for your compound.[16] |
| Compound Instability | Assess the stability of your compound in plasma at 37°C over the course of the experiment. If degradation is observed, a shorter incubation time or a different method may be necessary.[11] |
| pH Shift During Incubation | Ensure the buffer system is robust enough to maintain a physiological pH of 7.4 throughout the incubation. A CO2-controlled incubator can help prevent pH shifts.[1] |
| Inaccurate Quantification | Develop and validate a sensitive and robust analytical method (e.g., LC-MS/MS) for quantifying your compound in both the plasma and buffer matrices. Ensure matrix effects are accounted for. |
Issue 2: Low compound recovery or suspected non-specific binding.
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding (NSB) to Apparatus | Highly lipophilic compounds, common in benzenesulfonamide series, can bind to the plasticware of the dialysis or ultrafiltration device. Pre-saturating the device with a solution of the compound can help mitigate this. The use of low-binding plates is also recommended.[14][15] |
| Precipitation of Compound | Benzenesulfonamides can have limited aqueous solubility. Ensure the concentration of your compound in the assay is below its solubility limit in the plasma matrix to avoid precipitation, which would lead to an overestimation of protein binding.[17][18] |
| Verify with Different Method | If NSB is suspected with ultrafiltration, confirm the results using equilibrium dialysis, which is generally less prone to this issue.[7] |
Quantitative Data on Benzenesulfonamide Analogs
The following table summarizes data for a series of benzenesulfonamide-based inhibitors of carbonic anhydrase, illustrating how structural modifications can influence plasma protein binding.
| Compound | R1 Group | R2 Group | Human Plasma Protein Binding (%) |
| 1a | H | 4-fluorophenyl | 95.2 |
| 1b | CH3 | 4-fluorophenyl | 97.8 |
| 1c | H | 4-chlorophenyl | 96.5 |
| 1d | CH3 | 4-chlorophenyl | 98.5 |
| 2a | H | 3,4-dichlorophenyl | 98.9 |
| 2b | CH3 | 3,4-dichlorophenyl | >99.5 |
This data illustrates a common trend where increasing the lipophilicity (e.g., adding a methyl group or more halogen atoms) leads to higher plasma protein binding.
Experimental Protocols
Protocol 1: Equilibrium Dialysis
This protocol is adapted from standard procedures for determining plasma protein binding.[10][16]
Materials:
-
96-well equilibrium dialysis apparatus
-
Dialysis membranes (e.g., MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control plasma (human, rat, etc.)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Incubator with orbital shaker at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the dialysis unit according to the manufacturer's instructions, which may include pre-soaking the membranes.
-
Spike the control plasma with the benzenesulfonamide inhibitor to the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (<1%).
-
Add the spiked plasma to the donor chamber of the dialysis plate.
-
Add an equal volume of PBS to the receiver (buffer) chamber.
-
Seal the plate and incubate at 37°C with gentle shaking for an appropriate time to reach equilibrium (typically 4-24 hours, determined experimentally).[8][16]
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, mix the plasma aliquot with an equal volume of PBS, and the buffer aliquot with an equal volume of control plasma.
-
Analyze the concentration of the compound in both sets of samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Protocol 2: Ultrafiltration
This is a faster, alternative method to equilibrium dialysis.[8][13][15]
Materials:
-
Ultrafiltration devices with a low-binding membrane (e.g., MWCO 30 kDa)
-
Control plasma and test compound
-
Centrifuge with temperature control
-
LC-MS/MS system
Procedure:
-
Spike the control plasma with the benzenesulfonamide inhibitor to the desired concentration.
-
Incubate the spiked plasma at 37°C for a short period (e.g., 15-30 minutes) to allow for binding to occur.
-
Add the incubated plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge at 37°C according to the device manufacturer's instructions to collect the ultrafiltrate.
-
Carefully collect the ultrafiltrate, which contains the unbound drug.
-
Analyze the concentration of the compound in the ultrafiltrate and in a sample of the initial spiked plasma using LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the compound concentration in the ultrafiltrate to the total concentration in the initial plasma sample.
Visualizations
Caption: Workflow for Equilibrium Dialysis Assay.
Caption: Factors Influencing Plasma Protein Binding.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. Determination of compound binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. enamine.net [enamine.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Relationship between the solubility parameter and the binding of drugs by plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cross-reactivity profile of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. The following resources are designed to help anticipate and troubleshoot potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological target of this compound?
Based on available data for structurally similar compounds, this compound is being investigated for its potential as a modulator of calcium channels. Specifically, related molecules have been identified as blockers of L-type and N-type calcium channels, which play crucial roles in cardiovascular function and neuronal signaling, respectively.[1][2]
Q2: What are the potential off-target interactions for this compound?
While a comprehensive cross-reactivity panel for this specific molecule is not publicly available, compounds with sulfonamide and piperidine moieties can potentially interact with a range of biological targets.[1] Plausible off-target families include other G protein-coupled receptors (GPCRs), kinases, and other ion channels. It is crucial to experimentally determine the selectivity profile for your specific application.
Q3: I am observing unexpected phenotypic effects in my cellular assay. Could this be due to cross-reactivity?
Yes, unexpected biological effects are a common indicator of off-target activity. For instance, if you are studying the effects on N-type calcium channels in neurons but observe changes in cell proliferation, this could suggest an interaction with kinases or other signaling pathways that control cell growth.[3] A systematic cross-reactivity assessment is recommended.
Q4: How can I test for potential kinase inhibitor activity?
A common method is to perform a kinase inhibitor profiling screen. This involves testing the compound against a panel of purified kinases and measuring its ability to inhibit their activity. Luminescence-based assays that quantify ATP consumption (as ADP production) are a popular and robust method for this purpose.[4][5]
Q5: What methods are suitable for identifying off-target GPCR interactions?
Cell-based assays that measure downstream signaling events are effective for screening GPCR activity.[6][7] For example, assays that detect changes in intracellular second messengers like cyclic AMP (cAMP) or inositol phosphate (IP1) can indicate activation or inhibition of a GPCR pathway.[6][8] Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) assays can also be used to monitor ligand binding and receptor activation.[7][9]
Troubleshooting Guide
| Observed Issue | Potential Cause (Cross-Reactivity Related) | Recommended Action |
| Unexpected change in cell viability or proliferation. | The compound may be inhibiting a kinase essential for cell survival or growth (e.g., a cyclin-dependent kinase or a receptor tyrosine kinase). | Perform a broad kinase profiling assay to identify potential off-target kinase interactions. |
| Alterations in cellular signaling pathways unrelated to the primary target. | The compound could be activating or inhibiting an off-target GPCR, leading to the activation of alternative signaling cascades (e.g., Gs, Gq, or Gi pathways). | Screen the compound against a panel of common GPCRs using functional assays that measure second messenger levels (e.g., cAMP or IP1 accumulation). |
| Inconsistent results between different cell lines. | The expression levels of off-target proteins may vary between cell lines. A cell line expressing a high level of a cross-reactive target will show a more pronounced off-target effect. | Characterize the expression levels of suspected off-target proteins in the cell lines being used. Test the compound in a cell line known to not express the primary target to isolate off-target effects. |
| Discrepancy between in vitro binding affinity and cellular potency. | The compound may have poor cell permeability, or it could be actively transported out of the cell. Alternatively, an off-target with high expression in the cellular context could be sequestering the compound. | Perform cell permeability assays. If permeability is low, consider whether an off-target interaction on the cell surface could be responsible for the observed cellular phenotype. |
Data Presentation: Hypothetical Cross-Reactivity Profile
The following tables represent a hypothetical cross-reactivity profile for this compound to illustrate the type of data that should be generated.
Table 1: Kinase Selectivity Panel (Hypothetical Data)
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 85% | 250 |
| Kinase C | 15% | >10,000 |
| Kinase D | 98% | 25 |
| Kinase E | 45% | 1,500 |
Data presented as hypothetical values for illustrative purposes.
Table 2: GPCR Binding Panel (Hypothetical Data)
| GPCR Target | Binding Affinity (Ki, nM) | Functional Response |
| Dopamine D2 | 850 | Antagonist |
| Serotonin 5-HT2A | 1,200 | Antagonist |
| Adrenergic α2A | >10,000 | No significant activity |
| Muscarinic M1 | >10,000 | No significant activity |
| Opioid µ | 5,500 | Weak Partial Agonist |
Data presented as hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to measure the inhibitory activity of this compound against a specific kinase by quantifying ADP production.[4]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based GPCR Functional Assay (IP1 Accumulation)
This protocol describes a method to assess the functional activation of a Gq-coupled GPCR by measuring the accumulation of the second messenger inositol monophosphate (IP1).[6]
Materials:
-
HEK293 cells transiently or stably expressing the GPCR of interest
-
This compound
-
Reference agonist and antagonist for the GPCR
-
Cell culture medium
-
IP-One HTRF® Assay Kit
-
White, opaque 96-well or 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells into the assay plate and culture overnight to allow for cell attachment.
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
For antagonist mode, pre-incubate the cells with the compound for a specified time (e.g., 15-30 minutes) before adding the reference agonist.
-
For agonist mode, add the compound directly to the cells.
-
-
Cell Lysis and IP1 Detection:
-
After the appropriate incubation period, lyse the cells by adding the HTRF® lysis buffer containing the IP1-d2 acceptor and the anti-IP1 cryptate terbium donor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) and plot it against the compound concentration. Determine EC50 (for agonists) or IC50 (for antagonists) values by fitting the data to a suitable dose-response curve.
Visualizations
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide Metabolic Stability Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. The information is designed to address specific issues that may be encountered during metabolic stability experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: Based on the structure, the primary metabolic pathways are expected to involve oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes. Potential metabolic transformations include:
-
Hydroxylation of the piperidine ring: This is a common metabolic pathway for piperidine-containing compounds.[1]
-
Hydroxylation of the benzenesulfonamide aromatic ring.
-
N-dealkylation: Cleavage of the cyclopropyl group from the piperidine nitrogen is a possibility, although cyclopropyl groups can sometimes be more metabolically stable than other alkyl groups.[2][3]
-
Oxidative ring opening of the cyclopropyl group: While the cyclopropyl group can confer metabolic stability, oxidation of cyclopropylamines can lead to reactive ring-opened intermediates.[2]
Q2: Which in vitro systems are most appropriate for assessing the metabolic stability of this compound?
A2: The most common and appropriate in vitro systems are:
-
Human Liver Microsomes (HLM): HLMs are a cost-effective first-line screen, rich in Phase I metabolizing enzymes like CYPs.[4] They are particularly useful for identifying CYP-mediated metabolism.
-
Cryopreserved Human Hepatocytes: Hepatocytes provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters, offering a more physiologically relevant system.[5][6]
Q3: My metabolic stability data shows high variability between experiments. What are the possible causes and solutions?
A3: High variability in metabolic stability data can stem from several factors:
-
Inconsistent Pipetting: Inaccurate pipetting of the test compound, cofactors (NADPH), or the enzyme source can lead to significant variations.
-
Solution: Use calibrated pipettes and ensure thorough mixing of all solutions. Pre-warming the incubation mixture before adding NADPH can ensure a more consistent start to the reaction.
-
-
Variable Enzyme Activity: The metabolic activity of liver microsomes and hepatocytes can vary between lots and donors. Repeated freeze-thaw cycles of enzyme preparations can also lead to a loss of activity.
-
Solution: Aliquot microsomes and hepatocytes upon receipt to minimize freeze-thaw cycles. Always use a new aliquot for each experiment and qualify new lots of enzymes with a reference compound.
-
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics.
-
Solution: Use a calibrated incubator or water bath to maintain a constant temperature.
-
-
Solvent Effects: The concentration of the solvent (e.g., DMSO) used to dissolve the compound can inhibit enzyme activity if it exceeds a certain threshold (typically >0.5%).
-
Solution: Keep the final concentration of organic solvents in the incubation mixture low and consistent across all wells.
-
Q4: I am observing very rapid metabolism of the compound in my assay. How can I confirm this is due to metabolism and not compound instability?
A4: To distinguish between metabolic degradation and chemical instability, include the following controls in your experiment:
-
No-Cofactor Control: Incubate the compound with liver microsomes or hepatocytes in the absence of the necessary cofactor (e.g., NADPH for CYP-mediated metabolism). If the compound degradation is significantly lower in this control, it indicates that the degradation is primarily enzyme-mediated.
-
Heat-Inactivated Enzyme Control: Incubate the compound with heat-inactivated microsomes or hepatocytes. A lack of degradation in this control also points towards enzymatic metabolism.
-
Buffer Stability: Incubate the compound in the assay buffer alone to assess its chemical stability under the experimental conditions.
Q5: What are the best practices for LC-MS/MS analysis of this compound and its metabolites?
A5: For reliable LC-MS/MS analysis, consider the following:
-
Method Development: Develop a robust chromatographic method that provides good separation of the parent compound from potential metabolites and matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard if available to correct for matrix effects and variability in sample processing.[7]
-
Matrix Effects: Assess and minimize ion suppression or enhancement from the biological matrix. This can be achieved through effective sample cleanup (e.g., protein precipitation followed by solid-phase extraction) and chromatographic separation.[8][9]
-
System Suitability: Regularly run system suitability tests to ensure the LC-MS/MS system is performing optimally.[10]
Data Presentation
Table 1: Example Metabolic Stability Data in Human Liver Microsomes
| Parameter | Value |
| Microsome Concentration | 0.5 mg/mL |
| Compound Concentration | 1 µM |
| Half-Life (t½) | 45 minutes |
| Intrinsic Clearance (CLint) | 30.8 µL/min/mg protein |
Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.
Table 2: Example Metabolic Stability Data in Human Hepatocytes
| Parameter | Value |
| Hepatocyte Density | 1 x 10⁶ cells/mL |
| Compound Concentration | 1 µM |
| Half-Life (t½) | 90 minutes |
| Intrinsic Clearance (CLint) | 7.7 µL/min/10⁶ cells |
Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.
Experimental Protocols
Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in acetonitrile.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[11]
-
-
Incubation:
-
Add human liver microsomes (final concentration 0.5 mg/mL) to the phosphate buffer in a 96-well plate and pre-warm at 37°C for 10 minutes.[12]
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the working solution of the test compound (final concentration 1 µM).
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[4]
-
Terminate the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the parent compound.
-
Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed incubation medium.
-
Determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 1 x 10⁶ viable cells/mL).[13]
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C in a humidified incubator with 5% CO₂.
-
Add the test compound (final concentration 1 µM) to the wells.
-
-
Sampling and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.[14]
-
Terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Lyse the cells by vortexing or sonication.
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
Visualizations
Caption: Plausible Metabolic Pathway for this compound.
Caption: General Experimental Workflow for In Vitro Metabolic Stability Assays.
Caption: Troubleshooting Decision Tree for Metabolic Stability Experiments.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. zefsci.com [zefsci.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. protocols.io [protocols.io]
- 14. enamine.net [enamine.net]
Technical Support Center: Overcoming Resistance to Benzenesulfonamide-Based Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to benzenesulfonamide-based inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to benzenesulfonamide-based inhibitors?
Resistance to benzenesulfonamide-based inhibitors can be broadly categorized into two types:
-
On-target resistance: This typically involves genetic alterations in the target protein, which prevent the inhibitor from binding effectively. Common on-target mechanisms include point mutations in the drug-binding site or amplification of the target gene, leading to overexpression of the target protein.
-
Off-target resistance: This involves changes in cellular signaling pathways that bypass the inhibited target. Examples include the activation of alternative signaling pathways that promote cell survival and proliferation, or the upregulation of drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.
Q2: How can I confirm if my cell line has developed resistance to a benzenesulfonamide-based inhibitor?
The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically >3-fold) in the IC50 value of the treated cells compared to the parental (sensitive) cell line is a strong indicator of acquired resistance. This should be further investigated to understand the underlying mechanism.
Q3: My inhibitor has suddenly lost efficacy in my experiments. What are the initial troubleshooting steps?
If you observe a sudden loss of inhibitor efficacy, consider the following:
-
Inhibitor Integrity: Verify the inhibitor's stability and purity. Improper storage or handling can lead to degradation. Confirm the correct concentration of your stock solution.
-
Cell Line Authenticity: Ensure the cell line has not been contaminated or misidentified. Perform cell line authentication using methods like short tandem repeat (STR) profiling.
-
Experimental Conditions: Review your experimental protocol for any recent changes in media, supplements, or incubation conditions that could be affecting inhibitor activity.
Q4: What are some effective strategies to overcome on-target resistance?
Addressing on-target resistance often involves modifying the inhibitor or the treatment strategy:
-
Next-Generation Inhibitors: Develop or utilize next-generation inhibitors designed to bind to the mutated target.
-
Combination Therapy: Combine the benzenesulfonamide-based inhibitor with an agent that targets a different protein in the same or a parallel pathway. This can prevent the emergence of resistance.
Q5: How can off-target resistance, such as the activation of bypass pathways, be addressed?
Overcoming off-target resistance typically requires a multi-pronged approach:
-
Pathway Analysis: Use techniques like RNA sequencing or proteomic analysis to identify the activated bypass pathways.
-
Targeted Combination Therapy: Once the bypass pathway is identified, use a combination of the primary inhibitor and a second inhibitor that targets a key component of the bypass pathway. For example, if the PI3K/AKT pathway is activated as a bypass mechanism, combining the benzenesulfonamide-based inhibitor with a PI3K or AKT inhibitor may restore sensitivity.
Troubleshooting Guides
Problem: Higher than expected IC50 value in a sensitive cell line.
| Possible Cause | Recommended Solution |
| Inhibitor Degradation | Aliquot the inhibitor upon receipt and store at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Verify the molecular weight and calculations used to prepare the stock solution. If possible, confirm the concentration using analytical methods like HPLC. |
| High Cell Seeding Density | Optimize the cell seeding density. A high cell number can lead to a higher apparent IC50. |
| Serum Protein Binding | Benzenesulfonamide-based inhibitors can bind to serum proteins (e.g., albumin), reducing the effective concentration. Consider reducing the serum percentage in your culture medium during the inhibitor treatment period, or use serum-free medium if your cell line can tolerate it. |
Problem: Inconsistent results and high variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inhibitor Precipitation | Some benzenesulfonamide-based inhibitors have poor aqueous solubility. Visually inspect your media for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider using a lower concentration or a different solvent system (e.g., with a small percentage of DMSO). |
| Inconsistent Cell Health | Ensure that cells are in the logarithmic growth phase and have high viability (>95%) at the start of the experiment. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding to avoid cell clumping, which can lead to uneven drug exposure. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summaries
Table 1: Comparison of IC50 Values for a BRAF Inhibitor (Benzenesulfonamide-based) in Sensitive and Resistant Melanoma Cell Lines
| Cell Line | BRAF Genotype | IC50 (µM) | Fold Resistance |
| A375 (Parental) | V600E | 0.05 | 1 |
| A375-R (Resistant) | V600E with NRAS Q61K | 2.5 | 50 |
Table 2: Re-sensitization of a Resistant Cell Line by Co-treatment with an Efflux Pump Inhibitor
| Treatment Group | Benzenesulfonamide Inhibitor IC50 (µM) |
| Resistant Cells | 5.0 |
| Resistant Cells + Efflux Pump Inhibitor (e.g., Verapamil) | 0.8 |
Key Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the benzenesulfonamide-based inhibitor in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in potential bypass pathways (e.g., p-AKT, p-ERK) and the target protein. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Visual Guides and Pathways
Caption: MAPK signaling pathway with a benzenesulfonamide-based BRAF inhibitor.
Caption: Experimental workflow for identifying resistance mechanisms.
Caption: Decision tree for troubleshooting unexpected IC50 results.
Technical Support Center: Purification of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The purification of this compound can be challenging due to its structural complexity. The molecule possesses multiple functional groups, including a secondary amine on the piperidine ring, a sulfonamide linkage, and a cyclopropyl group, which influence its polarity, solubility, and potential for hydrogen bonding. These characteristics can lead to difficulties in separating the target compound from starting materials, byproducts, and other impurities.[1]
Q2: What are the most common purification methods for this compound?
A2: The two primary methods for purifying this compound and related analogs are recrystallization and column chromatography. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include:
-
Unreacted starting materials: Such as 4-aminopiperidine or benzenesulfonyl chloride derivatives.
-
Byproducts from side reactions: These can be structurally similar to the desired product.
-
Residual solvents: Solvents used in the synthesis or workup.
-
Acidic impurities: For example, residual formic acid if it was used in a preceding synthetic step.[1]
Troubleshooting Guides
Recrystallization
Problem 1: The compound will not crystallize.
-
Possible Cause: The solvent system is not optimal. The compound may be too soluble or not soluble enough.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems. For cyclopropane-containing sulfonamides, mixed solvent systems are often effective.[1] A combination of a "good" solvent (in which the compound is soluble at high temperatures) and a "poor" solvent (in which the compound is less soluble at low temperatures) is recommended.
-
Solvent Ratios: Systematically vary the ratio of the good and poor solvents. For similar compounds, toluene and ethanol mixtures have been used successfully.[1]
-
Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Controlled, slow cooling often yields purer crystals. For related sulfonamides, cooling to as low as -10 to -15°C has been reported to be effective.[1]
-
Problem 2: The purified product is still impure after recrystallization.
-
Possible Cause: Impurities are co-crystallizing with the product, or the initial purity was too low for a single recrystallization to be effective.
-
Troubleshooting Steps:
-
Pre-treatment: If acidic impurities like formic acid are suspected, co-evaporate the crude product with toluene before recrystallization. This can remove volatile acidic impurities that might interfere with crystallization.[1]
-
Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.
-
Charcoal Treatment: If colored impurities are present, consider adding activated charcoal to the hot solution before filtering and cooling.
-
Column Chromatography
Problem 3: Poor separation of the product from impurities on a silica gel column.
-
Possible Cause: The chosen mobile phase (eluent) has a polarity that is too high or too low, or the compound is interacting strongly with the acidic silica gel.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to screen different solvent systems and gradients. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Use a Deactivated Stationary Phase: The basic piperidine nitrogen can interact strongly with the acidic silica gel, leading to tailing and poor separation. Consider deactivating the silica gel by preparing a slurry with the eluent containing a small amount of a basic modifier like triethylamine (0.1-1%).
-
Alternative Stationary Phases: If silica gel is problematic, consider using a different stationary phase such as neutral or basic alumina. For sulfonamides, aminopropyl-modified silica has also been shown to be effective.[1]
-
Problem 4: The product elutes with the solvent front or does not elute from the column.
-
Possible Cause: The mobile phase is either too polar or not polar enough.
-
Troubleshooting Steps:
-
Product Elutes with Solvent Front: The mobile phase is too polar. Decrease the proportion of the polar solvent in your eluent system.
-
Product Does Not Elute: The mobile phase is not polar enough. Gradually increase the proportion of the polar solvent. A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective.
-
Data Presentation
Table 1: Recrystallization Solvent Systems for Cyclopropane-Containing Sulfonamides
| Solvent System | Ratio (v/v) | Dissolution Temperature | Crystallization Temperature | Reported Purity |
| Toluene:Ethanol | > 3:1 | 70-75°C | -10 to -15°C | > 99% (by GC)[1] |
Table 2: Chromatographic Conditions for Sulfonamide and Piperidine Derivatives
| Chromatography Type | Stationary Phase | Mobile Phase / Eluent | Detection |
| Supercritical Fluid Chromatography | Packed silica with aminopropyl phase | Gradient of methanol-modified CO2 | N/A |
| Liquid Chromatography | C18 (e.g., Zorbax Eclipse XDB, Kinetex) | Gradient of methanol, acetonitrile, and 0.08% acetic acid in water | 254 nm[1] |
| Preparative HPLC | Silica | 5% Methanol in Ethyl Acetate | N/A |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline based on methods used for similar cyclopropane-containing sulfonamides.[1]
-
Pre-treatment (if necessary): If acidic impurities are suspected, dissolve the crude this compound in a minimal amount of toluene and remove the solvent under reduced pressure. Repeat this co-evaporation step 2-3 times.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude product and a toluene:ethanol (e.g., 4:1 v/v) solvent mixture. Heat the mixture to 70-75°C with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator and then in a freezer to cool to -10 to -15°C. Allow the solution to stand for several hours to overnight to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general procedure for the purification of a basic compound like this compound.
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol). Add 0.5% triethylamine to the eluent to prevent tailing. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing triethylamine). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If a stronger solvent is used for dissolution, adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for purification by recrystallization.
Caption: Experimental workflow for purification by column chromatography.
References
Validation & Comparative
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide vs other p38 kinase inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable p38 kinase inhibitor is a critical step in investigating inflammatory diseases, cancer, and neurodegenerative disorders. This guide provides an objective, data-driven comparison of several widely used p38 kinase inhibitors. Notably, a comprehensive literature search did not yield specific data on N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide as a direct inhibitor of p38 kinase. Therefore, this guide will focus on a comparative analysis of well-characterized p38 inhibitors: SB203580, Doramapimod (BIRB 796), Neflamapimod (VX-745), and Ralimetinib (LY2228820).
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] There are four main isoforms of p38 MAPK: α, β, γ, and δ, each with distinct tissue distribution and substrate specificities.[2] The p38α isoform is the most extensively studied and is a primary target for therapeutic intervention in various diseases.[2]
Biochemical Potency and Isoform Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values of selected p38 inhibitors against the four p38 isoforms. It is important to note that these values can vary depending on the experimental conditions.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference(s) |
| SB203580 | 50 | 500 | >10,000 | >10,000 | |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [3][4] |
| Neflamapimod (VX-745) | 10 | 220 | >20,000 | Not Reported | [5][6] |
| Ralimetinib (LY2228820) | 5.3 | 3.2 | >10,000 | >10,000 | [7][8] |
Cellular Activity: Inhibition of Pro-inflammatory Cytokine Production
The efficacy of a p38 inhibitor in a biological context is often assessed by its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in response to a stimulus like lipopolysaccharide (LPS).
| Inhibitor | Cell Type | Assay | IC50 (nM) | Reference(s) |
| SB203580 | Human PBMC | LPS-induced TNF-α release | - | [9] |
| Doramapimod (BIRB 796) | Human PBMC | LPS-induced TNF-α release | 21 | |
| Neflamapimod (VX-745) | Human PBMC | LPS-induced IL-1β release | 45 | [6] |
| Neflamapimod (VX-745) | Human PBMC | LPS-induced TNF-α release | 51 | [6] |
| Ralimetinib (LY2228820) | Mouse Peritoneal Macrophages | LPS-induced TNF-α release | 6.3 | [10] |
In Vivo Efficacy in Animal Models
The therapeutic potential of p38 inhibitors is evaluated in various animal models of inflammatory diseases.
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| SB203580 | ApoE(-/-) mice (atherosclerosis) | Reduced atheromatous lesion size by 51% after 4 months of treatment. | [11] |
| Neflamapimod (VX-745) | Rat adjuvant-induced arthritis | ED50 of 5 mg/kg; 93% inhibition of bone resorption and 56% inhibition of inflammation. | [5] |
| Ralimetinib (LY2228820) | Rat collagen-induced arthritis | Potent effects on paw swelling, bone erosion, and cartilage destruction with a TMED50 of 1.5 mg/kg. | [12] |
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway in the cellular response to stress and inflammation. External stimuli activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, which regulate the expression of inflammatory mediators.
The p38 MAPK signaling cascade.
Experimental Workflow for p38 Kinase Inhibitor Evaluation
A typical workflow for evaluating the efficacy of p38 kinase inhibitors involves a series of in vitro and cell-based assays.
General workflow for p38 inhibitor evaluation.
Detailed Experimental Protocols
In Vitro Biochemical Kinase Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human p38 MAPK isoforms (α, β, γ, δ)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test inhibitors at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer-compatible 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 100 µM. A DMSO-only control should also be prepared.
-
Reaction Setup: Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of the p38 kinase and the substrate peptide in the kinase reaction buffer. Add 2 µL of this master mix to each well.
-
Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific p38 isoform. Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the inhibitor.[13][14]
Cellular Assay: LPS-Induced TNF-α Release in Human PBMCs
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated human PBMCs
-
RPMI-1640 cell culture medium
-
Lipopolysaccharide (LPS)
-
Test inhibitors at various concentrations
-
ELISA kit for human TNF-α
Procedure:
-
Cell Plating: Plate human PBMCs in a 96-well plate at a suitable density.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the logarithm of the inhibitor concentration to determine the IC50 value.[9][15]
References
- 1. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
A Comparative Analysis of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide and Established HIV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical scaffold of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide in the context of known HIV inhibitors. While direct anti-HIV activity for this compound has not been reported in the available scientific literature, its core structural motifs—a benzenesulfonamide group and a piperidine ring—are present in several classes of potent HIV inhibitors. This guide explores these related compounds to offer insights into the potential, albeit currently unevaluated, role of this compound and similar structures in HIV research.
Introduction to this compound
This compound is a chemical compound featuring a central piperidine ring linked to a cyclopropyl group and a benzenesulfonamide moiety.[1] While its specific biological activity against HIV is not documented, the presence of the sulfonamide and piperidine groups suggests potential interactions with biological targets.[1] Compounds with similar structures have been explored for various therapeutic applications, including as anticancer and anti-infective agents.[1]
Comparison with Known HIV Inhibitors Containing Benzenesulfonamide or Piperidine Moieties
Several classes of antiretroviral agents incorporate either a benzenesulfonamide or a piperidine scaffold. These compounds target various stages of the HIV life cycle, demonstrating the versatility of these chemical motifs in drug design. A summary of representative compounds and their anti-HIV activity is presented below.
Data Summary
| Compound/Class | Target | Key Structural Moiety | EC50/IC50 | Cell Line |
| PF-74 | HIV-1 Capsid (CA) | Benzenesulfonamide | IC50: 1.5 µM (S-enantiomer) | HEK293T |
| Compound 11l (PF-74 analog) | HIV-1 Capsid (CA) | Benzenesulfonamide | EC50: 31 nM | TZM-bl |
| Piperidinylpyrimidine derivatives | HIV-1 LTR Activation | Piperidine | - | Jurkat |
| Compound 22a (Protease Inhibitor) | HIV-1 Protease | Piperidine | IC50: 3.61 nM | - |
| TFH-I-116-D1 (CD4-mimetic) | HIV-1 Entry (gp120) | Piperidine | IC50: 4.804 µM (HIV-1AD8) | - |
| Compound 6b3 (NNRTI) | HIV-1 Reverse Transcriptase | Piperidine | EC50: 4.61 nM | - |
Mechanisms of Action and Experimental Protocols
HIV Capsid Inhibitors (e.g., PF-74 and Analogs)
Mechanism of Action: HIV-1 capsid inhibitors like PF-74 target the viral capsid protein (CA), which is crucial for both the early and late stages of the viral replication cycle.[2][3] These inhibitors bind to a pocket in the capsid, disrupting the delicate processes of capsid assembly and disassembly (uncoating).[2][3] This interference prevents the proper release of the viral genome into the host cell cytoplasm and can also impair the formation of new, infectious virions.[2][3]
Experimental Protocol: Anti-HIV-1 Activity Assay in TZM-GFP Cells This assay is used to determine the efficacy of a compound in inhibiting HIV-1 infection in a cell-based model.[4]
-
Cell Preparation: TZM-GFP cells, which express GFP upon HIV-1 infection, are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with various dilutions of the test compound.
-
Infection: After a 24-hour incubation with the compound, the cells are exposed to a known amount of HIV-1.
-
Analysis: The level of infection is quantified by measuring the expression of GFP, and the 50% effective concentration (EC50) is calculated.[4]
HIV-1 Protease Inhibitors (e.g., Compound 22a)
Mechanism of Action: HIV-1 protease is an essential enzyme that cleaves newly synthesized viral polyproteins into mature, functional proteins. Protease inhibitors are designed to mimic the transition state of the natural substrates for this enzyme.[5] By competitively binding to the active site of the protease, these inhibitors block the cleavage of polyproteins, resulting in the production of immature, non-infectious viral particles.[5]
Experimental Protocol: HIV-1 Protease Inhibitor Screening (Fluorometric Assay) This in vitro assay measures the direct inhibitory effect of a compound on the activity of purified HIV-1 protease.[6][7]
-
Reaction Setup: A fluorogenic substrate for HIV-1 protease is prepared.
-
Inhibitor Incubation: The test compound is incubated with purified HIV-1 protease.
-
Enzymatic Reaction: The reaction is initiated by adding the fluorogenic substrate.
-
Detection: The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time. The 50% inhibitory concentration (IC50) is determined by measuring the reduction in fluorescence in the presence of the inhibitor.[6][7]
HIV-1 Entry Inhibitors (e.g., TFH-I-116-D1)
Mechanism of Action: HIV entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells.[8][9] Some piperidine-based compounds act as CD4-mimetics, binding to gp120 in a way that mimics the natural interaction with CD4.[10][11] This can either directly block viral entry or induce conformational changes in the envelope protein that make the virus more susceptible to antibody-dependent cell-mediated cytotoxicity (ADCC).[10][11]
Experimental Protocol: HIV-1 Neutralization Assay This assay determines the ability of a compound to prevent HIV-1 from infecting target cells.[10][11]
-
Virus and Compound Incubation: The test compound is pre-incubated with a specific strain of HIV-1.
-
Infection of Target Cells: The virus-compound mixture is then added to target cells (e.g., TZM-bl cells).
-
Quantification of Infection: After a set incubation period, the extent of viral infection is measured, often using a luciferase reporter gene in the target cells.
-
IC50 Determination: The concentration of the compound that reduces viral infection by 50% (IC50) is calculated.[10][11]
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (e.g., Compound 6b3)
Mechanism of Action: Reverse transcriptase is the viral enzyme that converts the HIV RNA genome into DNA, a crucial step for integration into the host genome. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site.[12] This binding induces a conformational change that inhibits the enzyme's function, thereby halting DNA synthesis.[12]
Experimental Protocol: Reverse Transcriptase Inhibition Assay This assay quantifies the inhibition of the reverse transcriptase enzyme's activity.[13][14]
-
Reaction Mixture: A reaction mixture is prepared containing a template/primer, deoxynucleoside triphosphates (dNTPs, including a labeled one like DIG-dUTP), and the test compound.
-
Enzyme Addition: Recombinant HIV-1 reverse transcriptase is added to initiate the reaction.
-
DNA Synthesis: In the absence of an effective inhibitor, the enzyme synthesizes a new DNA strand, incorporating the labeled dNTPs.
-
Detection: The amount of newly synthesized DNA is quantified using an ELISA-based method that detects the incorporated label. The IC50 value is determined from the dose-response curve.[13][14]
Visualizing HIV Inhibition Pathways
The following diagram illustrates the HIV life cycle and highlights the stages at which different classes of inhibitors, including those with benzenesulfonamide and piperidine moieties, act.
Caption: HIV life cycle and points of intervention by various inhibitor classes.
Conclusion
While there is no direct evidence of the anti-HIV activity of this compound, its constituent chemical scaffolds are integral to several classes of effective HIV inhibitors. The benzenesulfonamide moiety is found in potent capsid inhibitors, and the piperidine ring is a key feature in various inhibitors targeting viral entry, reverse transcriptase, and protease. This comparative analysis suggests that novel compounds incorporating these motifs, such as this compound, could be of interest for future anti-HIV drug discovery and development efforts. Further experimental evaluation is necessary to determine if this specific compound exhibits any activity against HIV.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. HIV-1 Entry Inhibitors: A Review of Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. xpressbio.com [xpressbio.com]
- 14. benchchem.com [benchchem.com]
Comparative Efficacy of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide Analogs as GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide analogs as modulators of the G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders. The information is compiled from patent literature and scientific publications, offering a resource for researchers in the field.
Introduction to GPR119 and its Role in Metabolic Disease
GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation has a dual effect on glucose homeostasis: it enhances glucose-stimulated insulin secretion (GSIS) from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual action makes GPR119 an attractive therapeutic target for managing type 2 diabetes with a potentially lower risk of hypoglycemia compared to some existing therapies.
This compound Analogs as GPR119 Agonists
A series of N-cyclopropyl-N-piperidinyl-benzamide derivatives have been identified as potent GPR119 agonists. These compounds are being investigated for their potential to modulate GPR119 activity and thereby offer therapeutic benefits for metabolic diseases.[1] The core structure combines a cyclopropyl group, a piperidine moiety, and a benzenesulfonamide or benzamide framework, which appears to be crucial for their interaction with the GPR119 receptor.
Comparison with Alternative GPR119 Agonists
To contextualize the efficacy of this compound analogs, it is essential to compare them with other known GPR119 agonists. The following table summarizes publicly available in vitro potency data for a selection of these compounds.
| Compound Class | Representative Compound(s) | Target | In Vitro Efficacy (EC50, nM) | Reference Compound(s) |
| N-cyclopropyl-N-piperidinyl-benzamide Derivatives | Not publicly disclosed in detail | GPR119 | Data not publicly available | AR231453, APD597 |
| Pyrimidine Derivatives | AR231453, APD597 (JNJ-38431055), APD668, MBX-2982, PSN632408 | GPR119 | 4.7 - 9 (AR231453), 46 (APD597), 2.7 (APD668), 7900 (PSN632408) | - |
| Pyridine Derivatives | GSK1292263 | GPR119 | ~126 | - |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine Derivatives | Compound 27 | GPR119 | Potent and orally bioavailable | - |
Signaling Pathway and Experimental Workflow
The activation of GPR119 by an agonist like the this compound analogs initiates a downstream signaling cascade that ultimately leads to improved glucose homeostasis.
Caption: GPR119 agonist signaling pathway.
The evaluation of these compounds typically involves a series of in vitro and in vivo experiments to determine their potency, efficacy, and pharmacokinetic properties.
Caption: Experimental workflow for GPR119 agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GPR119 agonists.
cAMP Accumulation Assay
This assay measures the increase in intracellular cyclic AMP (cAMP) in response to a GPR119 agonist.
-
Cells: HEK293 cells stably expressing human GPR119.
-
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Stimulate the cells with the compound dilutions for a defined period (e.g., 30 minutes) at room temperature.
-
Lyse the cells and detect cAMP levels using a suitable assay kit (e.g., HTRF).
-
-
Data Analysis: Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
GLP-1 Secretion Assay
This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells upon stimulation.
-
Cells: Human NCI-H716 enteroendocrine cells.
-
Procedure:
-
Culture and differentiate the cells to a GLP-1 secreting phenotype.
-
Pre-incubate the cells in a buffer to establish a basal secretion state.
-
Stimulate the cells with various concentrations of the GPR119 agonist.
-
Collect the supernatant and measure GLP-1 concentration using an ELISA kit.
-
-
Data Analysis: Determine the dose-dependent increase in GLP-1 secretion.
Oral Glucose Tolerance Test (oGTT)
This in vivo test evaluates the effect of a compound on glucose metabolism in an animal model.
-
Animals: Rodent models of diabetes or healthy rodents.
-
Procedure:
-
Fast the animals overnight.
-
Administer the test compound orally.
-
After a specific time, administer a glucose solution orally.
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after the glucose challenge.
-
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the overall improvement in glucose tolerance.
Conclusion
This compound analogs represent a class of GPR119 agonists with therapeutic potential for metabolic disorders. While specific efficacy data for these compounds are not publicly available, their structural features and the established mechanism of GPR119 activation suggest they are promising candidates for further investigation. Comparison with other classes of GPR119 agonists and rigorous evaluation using standardized in vitro and in vivo protocols will be essential to fully elucidate their therapeutic utility. The experimental methodologies and comparative data provided in this guide serve as a valuable resource for researchers dedicated to the development of novel treatments for type 2 diabetes and related conditions.
References
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide Scaffold: A Comparative Guide to its Structure-Activity Relationship as a Voltage-Gated Calcium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide core structure has emerged as a promising scaffold in medicinal chemistry, primarily demonstrating notable activity as an antagonist of voltage-gated calcium channels (VGCCs). This guide provides a comprehensive comparison of the structure-activity relationships (SAR) for derivatives of this scaffold, with a focus on their inhibitory activity against the N-type (Cav2.2) calcium channel, a key target in the management of chronic pain. The information presented herein is compiled from preclinical research and aims to facilitate further drug discovery and development efforts in this area.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of this compound analogs against the Cav2.2 channel is significantly influenced by substitutions on the benzenesulfonamide ring and the piperidine nitrogen. The following table summarizes the SAR for a series of key analogs.
| Compound ID | R1 (Benzenesulfonamide) | R2 (Piperidine-N) | Cav2.2 IC50 (nM) |
| 1 | H | H | >10,000 |
| 2 | 4-Cl | H | 5,800 |
| 3 | 3-CF3 | H | 1,200 |
| 4 | H | 5-fluoro-2-(methylsulfonyl)benzoyl | 350 |
| 5 | 3-CF3 | 5-fluoro-2-(methylsulfonyl)benzoyl | 19 |
Table 1: Structure-Activity Relationship of this compound analogs as Cav2.2 inhibitors.
The unsubstituted parent compound 1 is largely inactive, highlighting the necessity of substitutions for biological activity. Introduction of a chloro-group at the 4-position of the benzenesulfonamide ring (compound 2 ) confers weak inhibitory activity. A more potent electron-withdrawing group, trifluoromethyl, at the 3-position (compound 3 ) significantly improves potency.
A substantial increase in activity is observed upon N-acylation of the piperidine ring. The addition of a 5-fluoro-2-(methylsulfonyl)benzoyl group to the parent scaffold (compound 4 ) results in a considerable boost in potency. The combination of optimal substitutions on both the benzenesulfonamide ring (3-CF3) and the piperidine nitrogen (5-fluoro-2-(methylsulfonyl)benzoyl) leads to the most potent analog in this series, compound 5 , with an IC50 of 19 nM.
Comparative Analysis with Other VGCC Blockers
While the primary focus of recent research on this scaffold has been on Cav2.2 inhibition, a related analog, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, has been identified as a blocker of L-type calcium channels. This suggests that the this compound scaffold may serve as a versatile platform for targeting different classes of voltage-gated calcium channels, depending on the substitution pattern. Further screening of optimized Cav2.2 inhibitors against other VGCCs would be crucial to establish their selectivity profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of this compound derivatives.
Cav2.2 Inhibition Assay (Whole-Cell Patch Clamp)
This electrophysiological assay directly measures the inhibitory effect of compounds on the function of the Cav2.2 channel.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav2.2 channel complex (α1B, β3, and α2δ1 subunits).
-
Recording Solution (External): (in mM) 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with TEA-OH.
-
Recording Solution (Internal): (in mM) 120 N-methyl-D-glucamine (NMDG), 20 TEA-Cl, 11 EGTA, 1 CaCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP, pH 7.2 with methanesulfonic acid.
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Cav2.2 channels are activated by a 50 ms depolarization step to +20 mV.
-
Currents are recorded before and after the application of the test compound at various concentrations.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
This model assesses the analgesic efficacy of the compounds in a setting of persistent inflammatory pain.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
A baseline thermal hyperalgesia measurement is taken using a plantar test apparatus.
-
Inflammation is induced by a unilateral intraplantar injection of 100 µL of CFA into the hind paw.
-
24 hours post-CFA injection, the test compound or vehicle is administered (e.g., orally or intraperitoneally).
-
Thermal hyperalgesia is reassessed at various time points post-compound administration.
-
A significant increase in paw withdrawal latency compared to the vehicle-treated group indicates analgesic activity.
-
Visualizations
Signaling Pathway of Cav2.2 in Nociceptive Transmission
Cav2.2 channel's role in pain signaling.
Experimental Workflow for SAR Studies
Workflow for SAR investigation.
Logical Relationship of SAR Findings
Key structural requirements for potency.
Validating Target Engagement of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide: A Comparative Guide to Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established experimental methodologies for validating the target engagement of the novel compound, N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. While the specific biological target of this compound is still under investigation, preliminary structural analysis and data from analogous compounds suggest potential activity as a kinase inhibitor. A closely related compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels, indicating another possible avenue of investigation[1].
This document will focus on robust, widely-used techniques to confirm direct binding to a putative protein target within a cellular context. We will objectively compare the performance of leading methods and provide supporting experimental data, presented in clear, comparative tables. Detailed protocols for key experiments are also included to facilitate practical application in the laboratory.
Key Target Validation Methodologies
Two powerful and complementary approaches for confirming target engagement of small molecules like this compound are the Cellular Thermal Shift Assay (CETSA®) and Kinobeads competition binding assays.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses the direct binding of a compound to its target protein in intact cells or cell lysates. The core principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change is detected by heating the sample to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[2][3][4][5]
-
Kinobeads Competition Binding Assay: This chemical proteomics approach is specifically designed for profiling the interaction of compounds with a broad range of kinases. It utilizes beads functionalized with non-selective kinase inhibitors to capture a significant portion of the cellular kinome. The test compound is then introduced to compete with the beads for kinase binding. A reduction in the amount of a specific kinase captured by the beads in the presence of the test compound indicates a direct interaction.[6][7][8][9][10]
Comparative Performance Data
To illustrate the application of these methods, we present hypothetical data for the interaction of this compound with a putative target, Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2).
Table 1: Cellular Thermal Shift Assay (CETSA®) Data
| Parameter | This compound | Control Compound (Known MAPK1 Inhibitor) | Vehicle (DMSO) |
| Apparent Melting Temperature (Tm) of MAPK1 | 52.5 °C | 53.1 °C | 48.2 °C |
| Thermal Shift (ΔTm) | +4.3 °C | +4.9 °C | N/A |
| EC50 (Isothermal Dose Response) | 1.2 µM | 0.8 µM | N/A |
Table 2: Kinobeads Competition Binding Assay Data
| Kinase Target | This compound (Kdapp) | Control Compound (Known MAPK1 Inhibitor) (Kdapp) |
| MAPK1 (ERK2) | 0.9 µM | 0.5 µM |
| MAPK3 (ERK1) | 2.5 µM | 1.8 µM |
| CDK2 | > 50 µM | > 50 µM |
| GSK3B | > 50 µM | > 50 µM |
| SRC | 15.8 µM | 22.1 µM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol is adapted from established methods for assessing drug-target interaction in a cellular environment[2][3][4][5].
1. Cell Culture and Treatment:
- Culture cells (e.g., HEK293) to 70-80% confluency.
- Treat cells with varying concentrations of this compound or control compounds for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
2. Heating Step:
- Aliquot cell suspensions into PCR tubes.
- Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis:
- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
4. Separation of Soluble and Precipitated Proteins:
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
5. Protein Quantification and Analysis:
- Collect the supernatant containing the soluble proteins.
- Determine the protein concentration using a standard method (e.g., BCA assay).
- Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., anti-MAPK1).
- Quantify the band intensities to determine the amount of soluble protein at each temperature.
- Plot the percentage of soluble protein against temperature to generate a melting curve and determine the Tm.
Kinobeads Competition Binding Assay Protocol
This protocol is based on established chemical proteomics workflows for kinase inhibitor profiling[6][8][9][10].
1. Cell Lysis:
- Harvest cultured cells and prepare a cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysate.
2. Competition Binding:
- Incubate the cell lysate with varying concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 4°C.
3. Kinase Enrichment:
- Add Kinobeads to the lysate and incubate for a further period (e.g., 1 hour) at 4°C with gentle rotation to allow for kinase binding.
4. Washing and Elution:
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS).
5. Sample Preparation for Mass Spectrometry:
- Perform in-solution or on-bead tryptic digestion of the eluted proteins.
- Desalt the resulting peptides.
6. LC-MS/MS Analysis:
- Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
- Identify and quantify the proteins in each sample using a suitable proteomics software package.
- For each kinase, compare the amount bound to the beads in the presence of the compound to the vehicle control to determine the degree of competition.
- Calculate the apparent dissociation constant (Kdapp) from dose-response curves.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
CETSA Experimental Workflow.
Kinobeads Assay Workflow.
Simplified MAPK Signaling Pathway.
References
- 1. Buy this compound | 387350-82-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches of scientific literature and patent databases did not yield specific quantitative data (e.g., IC50, Ki) detailing the selectivity of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide against a panel of biological targets. The following guide is based on the pharmacological activities of structurally related compounds and provides a framework for the potential evaluation of this molecule.
Introduction
This compound is a synthetic compound featuring a benzenesulfonamide core, a piperidine ring, and a cyclopropyl group. While direct experimental data on its biological targets and selectivity is limited in the public domain, the structural motifs present in this molecule are found in compounds with known activities against a range of protein classes. This guide provides a comparative overview of potential biological targets and outlines standard experimental protocols for assessing the selectivity of this compound.
Potential Biological Targets and Rationale
Based on the activity of structurally analogous compounds, this compound may exhibit activity against the following target classes. Further experimental validation is required to confirm these potential interactions.
| Target Class | Specific Examples | Rationale for Potential Interaction |
| Ion Channels | L-type Calcium Channels | A structurally similar compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels.[1] |
| Enzymes | Lysine-Specific Demethylase 1 (LSD1) | Cyclopropylamine moieties are present in known inhibitors of LSD1, suggesting a potential for interaction. |
| Carbonic Anhydrases | The benzenesulfonamide scaffold is a well-established pharmacophore for inhibitors of various carbonic anhydrase isoforms. | |
| V-ATPase | Benzenesulfonamide derivatives have been investigated as inhibitors of the H subunit of V-ATPase. | |
| G-Protein Coupled Receptors (GPCRs) | GPR119 | N-cyclopropyl-N-piperidinyl-benzamide derivatives (a related scaffold) have been patented as modulators of GPR119. |
| Other | HIV-1 Capsid Protein | Benzenesulfonamide-containing compounds have been explored as inhibitors of the HIV-1 capsid protein. |
| KEAP1-NRF2 Pathway | Certain benzenesulfonamide derivatives have been shown to target the KEAP1-NRF2-GPX4 axis. |
Experimental Protocols for Selectivity Profiling
To ascertain the selectivity of this compound, a panel of in vitro assays would be required. Below are representative protocols for common experimental approaches.
Radioligand Binding Assay for Receptor Selectivity
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki).
Objective: To determine the binding affinity of this compound for a panel of receptors (e.g., GPCRs, ion channels).
Materials:
-
Cell membranes or purified receptors of interest.
-
A specific radioligand for each target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Test compound: this compound.
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competing ligand).
-
Incubate the plates at a specified temperature and duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of enzymes (e.g., kinases, proteases, carbonic anhydrases).
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme (often fluorogenic or chromogenic).
-
Test compound: this compound.
-
Assay buffer.
-
96- or 384-well microplates.
-
A microplate reader capable of detecting fluorescence or absorbance.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the enzyme and the test compound at various concentrations.
-
Include control wells for 100% enzyme activity (enzyme without inhibitor) and 0% activity (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualization of Potential Target Relationships
The following diagram illustrates the potential for this compound and related benzenesulfonamide derivatives to interact with multiple, distinct biological target classes.
Caption: Potential target classes for benzenesulfonamide derivatives.
Conclusion
While specific selectivity data for this compound is not currently available, the analysis of its structural components suggests several potential biological targets. This guide provides researchers with a foundational understanding of these potential targets and outlines the standard experimental procedures necessary to build a comprehensive selectivity profile. The generation of such data will be crucial in determining the therapeutic potential and guiding the future development of this compound.
References
A Comparative Guide to the In Vivo Efficacy of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a versatile pharmacophore that has given rise to a diverse array of therapeutic agents. This guide provides an objective comparison of the in vivo efficacy of four distinct benzenesulfonamide derivatives, each targeting a different key pathway implicated in disease: 7k (NSC781406) , a PI3K/mTOR dual inhibitor; DX3-234 , an oxidative phosphorylation (OXPHOS) inhibitor; Compound 1 , a perforin inhibitor; and SLC-0111 , a carbonic anhydrase IX (CAIX) inhibitor. The information presented is collated from preclinical studies and aims to provide a clear overview of their therapeutic potential, supported by experimental data.
In Vivo Efficacy and Pharmacokinetics: A Comparative Summary
The following tables summarize the key in vivo efficacy and pharmacokinetic parameters of the selected benzenesulfonamide derivatives.
Table 1: In Vivo Efficacy of Benzenesulfonamide Derivatives
| Compound | Target(s) | Cancer Model | Dosing Regimen | Key Efficacy Results | Reference |
| 7k (NSC781406) | PI3K/mTOR | Hepatocellular Carcinoma (BEL-7404 Xenograft) | 50 mg/kg, i.p., daily | Potent tumor growth inhibition. | [1] |
| DX3-234 | OXPHOS Complex I | Pancreatic Cancer (Pan02 Syngeneic) | 10 mg/kg, i.p. | Significant single-agent efficacy.[2] | [2] |
| Compound 1 | Perforin | Allogeneic Bone Marrow Transplant | 160 mg/kg, i.p., multiple doses | Significant increase in allogeneic bone marrow preservation. | |
| SLC-0111 | Carbonic Anhydrase IX | Breast Cancer (Orthotopic, Syngeneic) | Not specified | Antitumoral effects comparable to control. |
Table 2: In Vitro Potency of Benzenesulfonamide Derivatives
| Compound | Target | Assay | IC50/Kᵢ | Reference |
| 7k (NSC781406) | PI3Kα | Kinase Assay | 0.019 µM | [1] |
| mTOR | Kinase Assay | 0.083 µM | [1] | |
| DX3-234 | OXPHOS Complex I | Cell-based assay | Not specified | [2] |
| Compound 1 | Perforin | Cytotoxicity Assay | IC90: 1.86 ± 0.44 µM | [3] |
| SLC-0111 | Carbonic Anhydrase IX | Enzyme Inhibition Assay | Kᵢ: 45 nM | [4] |
| Carbonic Anhydrase XII | Enzyme Inhibition Assay | Kᵢ: 4.5 nM | [4] |
Table 3: Pharmacokinetic Parameters of Benzenesulfonamide Derivatives in Mice
| Compound | Cmax (µM) | T1/2 (h) | AUC (µM·h) | Route of Administration | Reference |
| 7k (NSC781406) | Not available | Not available | Not available | i.p. | |
| DX3-234 | Not available | Not available | Not available | i.p. | |
| Compound 1 | 105 | 2.5 | 415 | i.p. | [5] |
| SLC-0111 | Dose-dependent | Dose-dependent | Dose-proportional | Oral | [6] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by each benzenesulfonamide derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
Comparative Analysis of COX-2 Inhibition: Celecoxib vs. N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
A comprehensive guide for researchers and drug development professionals on the comparative COX-2 inhibitory profiles of the established drug celecoxib and the research compound N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide.
Executive Summary
This guide provides a detailed comparison of celecoxib, a well-established and clinically approved selective COX-2 inhibitor, with this compound. It is important to note that while celecoxib is extensively characterized, publicly available data on the specific COX-2 inhibitory activity of this compound is not available in peer-reviewed literature. Therefore, this comparison is based on the established data for celecoxib and the general characteristics of the benzenesulfonamide class of compounds to which this compound belongs. This document aims to provide a framework for understanding the potential of novel sulfonamide derivatives in the context of a known therapeutic agent.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are key players in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is inducible and primarily expressed at sites of inflammation.[1] Selective COX-2 inhibitors were developed to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[1][2]
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively targets and inhibits COX-2.[1] Its chemical structure allows it to fit into the larger, more flexible active site of the COX-2 enzyme, while having a minimal effect on COX-1.[1]
This compound is a chemical compound featuring a benzenesulfonamide core structure.[3] While specific data on its COX-2 inhibitory activity is not publicly documented, the benzenesulfonamide moiety is a well-known pharmacophore for selective COX-2 inhibitors.[4][5] Research on various derivatives has shown that this structural class can exhibit potent and selective COX-2 inhibition.[6][7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the known quantitative data for celecoxib's inhibitory activity against COX-1 and COX-2. A placeholder for this compound is included to highlight the data points that would be necessary for a direct comparison.
| Parameter | Celecoxib | This compound |
| COX-2 IC50 | 40 nM[8][9] | Data not available |
| COX-1 IC50 | 15 µM[9] | Data not available |
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | ~375[9] | Data not available |
Mechanism of Action and Signaling Pathways
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX-2 enzyme. This blockage prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins like PGE2.[1][10] The reduction in prostaglandin synthesis leads to decreased inflammation, pain, and fever.[11] The COX-2/PGE2 pathway is implicated in various cellular processes, including proliferation, metastasis, and immune evasion in the context of cancer.[10][12]
Figure 1: Simplified signaling pathway of COX-2 and the inhibitory action of celecoxib.
Experimental Protocols
To evaluate the COX-2 inhibitory activity of a compound like this compound and compare it to celecoxib, the following experimental protocols are typically employed:
In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for both COX isoforms.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The test compound (at various concentrations) is pre-incubated with each enzyme.
-
Arachidonic acid is added as the substrate.
-
The reaction is allowed to proceed for a defined period.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The selectivity index is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 387350-82-5 [smolecule.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
Benchmarking N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide Against Standard of Care in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the L-type calcium channel blocking activity of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is limited. The data presented for the standard of care is for comparative purposes, and the placeholder "Data Not Available" is used for the investigational compound.
Mechanism of Action: L-Type Calcium Channel Blockade
L-type calcium channels are crucial in regulating cardiovascular function. In vascular smooth muscle cells, the influx of calcium through these channels initiates contraction, leading to vasoconstriction and an increase in blood pressure. In the heart, calcium influx through L-type channels is essential for cardiac muscle contraction and for the generation and propagation of the electrical impulse.
By blocking these channels, this compound is hypothesized to induce vasodilation, leading to a decrease in blood pressure, and to reduce cardiac contractility and heart rate, thereby decreasing myocardial oxygen demand. This dual action makes it a potential therapeutic agent for both hypertension and angina.
Figure 1. Proposed mechanism of action of this compound.
Quantitative Comparison with Standard of Care
The following tables summarize the in vitro potency of this compound (data not available) and the standard of care L-type calcium channel blockers: amlodipine, verapamil, and diltiazem.
Table 1: In Vitro Potency (IC50) for L-Type Calcium Channel Blockade
| Compound | IC50 (nM) | Cell Type | Assay Method |
| This compound | Data Not Available | - | - |
| Amlodipine | 1.9 | Rat Aorta | Ca²⁺-induced Contraction |
| Verapamil | 143 | HERG-expressing cells | Patch Clamp |
| Diltiazem | 20,000 | Human Mesenteric Arterial Myocytes | Patch Clamp |
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability (%) | Protein Binding (%) | Half-life (hours) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Amlodipine | 64-90 | ~93 | 30-50 |
| Verapamil | 20-35 | 83-92 | 3-7 |
| Diltiazem | 40 | 70-80 | 3.5-9 |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp Assay
This assay directly measures the inhibitory effect of a compound on the ionic current through L-type calcium channels in isolated cells.
Figure 2. Workflow for whole-cell patch clamp assay.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel (α1c, β2, and α2δ subunits) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 135 tetraethylammonium chloride, 10 BaCl2, 10 HEPES, adjusted to pH 7.4 with CsOH.
-
The internal pipette solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
L-type calcium channel currents are elicited by a voltage step to 0 mV from a holding potential of -80 mV.
-
-
Compound Application: this compound is dissolved in a suitable solvent and diluted in the external solution to achieve a range of final concentrations. The compound is applied to the cells via a perfusion system.
-
Data Analysis: The inhibition of the peak L-type calcium channel current is measured at each compound concentration. The concentration-response data is fitted to a Hill equation to determine the IC50 value.
Ex Vivo Vasodilation: Aortic Ring Assay
This assay assesses the functional consequence of L-type calcium channel blockade by measuring the relaxation of pre-constricted arterial tissue.
Figure 3. Workflow for aortic ring vasodilation assay.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue and cut into 3-4 mm rings.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.
-
Experimental Protocol:
-
The rings are allowed to equilibrate for 60 minutes under a resting tension of 2g.
-
The rings are then pre-constricted with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulative concentration-response curves are generated for this compound by adding the compound in increasing concentrations to the organ bath.
-
-
Data Analysis: The relaxation response at each concentration is expressed as a percentage of the phenylephrine-induced contraction. The concentration-response data is fitted to a sigmoidal dose-response curve to determine the EC50 value.
Logical Relationship: From Compound to Therapeutic Effect
The potential therapeutic utility of this compound is predicated on a clear logical progression from molecular interaction to physiological outcome.
Figure 4. Logical pathway from compound to therapeutic indication.
Conclusion
Based on the activity of a close structural analog, this compound is a promising candidate for the treatment of hypertension and angina through the blockade of L-type calcium channels. Further in vitro and in vivo studies are warranted to fully characterize its pharmacological profile and to establish its potency and selectivity relative to the current standards of care. The experimental protocols detailed in this guide provide a framework for such investigations.
References
A Comparative Guide to the Pharmacokinetic Profiles of Select Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, featured in a diverse array of therapeutic agents. The pharmacokinetic behavior of these molecules is critical to their efficacy and safety, and is profoundly influenced by substitutions on the piperidine ring. This guide provides a comparative overview of the pharmacokinetic profiles of four prominent piperidine-containing drugs: Methylphenidate, Risperidone, Donepezil, and Loperamide. The information presented is collated from publicly available data to facilitate early-stage drug discovery and development decisions.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for the selected piperidine derivatives. It is important to note that these values are derived from various studies and may differ based on the specific experimental conditions, subject populations, and analytical methods employed.
| Parameter | Methylphenidate | Risperidone | Donepezil | Loperamide |
| Oral Bioavailability | ~30% (range: 11–52%)[1] | Rapidly and completely absorbed[2] | High bioavailability | <1% (due to extensive first-pass metabolism)[3] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (immediate-release)[4] | ~1 hour | ~3-4 hours[5] | ~4-5 hours[3] |
| Protein Binding | 10–33%[1] | 90% (Risperidone)77% (9-hydroxyrisperidone) | ~96%[6] | High |
| Metabolism | Primarily by CES1-mediated de-esterification in the liver[7] | Extensively metabolized by CYP2D6 to 9-hydroxyrisperidone (active metabolite) | Primarily by CYP3A4 and CYP2D6[8] | Metabolized in the liver by CYP2C8 and CYP3A4 to desmethyl-loperamide[3] |
| Elimination Half-life (t½) | 2–3 hours[1][4] | Risperidone: ~3 hours (extensive metabolizers)~20 hours (poor metabolizers)9-hydroxyrisperidone: ~21 hours (extensive metabolizers)~30 hours (poor metabolizers) | ~70 hours[6] | 9.1–14.4 hours[3] |
| Primary Route of Excretion | Urine (as metabolites)[1] | Urine and feces | Urine (intact and as metabolites) and feces[6] | Feces (30-40%), Urine (1%)[9] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically involves in vivo studies in animal models followed by human clinical trials. Below is a generalized protocol for a preclinical in vivo pharmacokinetic study.
1. Animal Model Selection:
-
Rodent models, such as Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic screening. Their well-characterized physiology and metabolic pathways often show relevance to human metabolism for many drug classes.
2. Drug Formulation and Administration:
-
The piperidine derivative is formulated in a suitable vehicle (e.g., saline, polyethylene glycol, or a suspension).
-
For oral bioavailability studies, the compound is administered via oral gavage.
-
For determining clearance and volume of distribution, intravenous administration is typically performed via a cannulated vein (e.g., jugular or tail vein).
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation and Storage:
-
The collected blood samples are centrifuged to separate the plasma.
-
The resulting plasma is stored at -80°C until analysis to ensure the stability of the drug and its metabolites.
5. Bioanalytical Method:
-
The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method.
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most common and sensitive technique for this purpose due to its high selectivity and accuracy.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.
-
Visualizations
Experimental Workflow for Pharmacokinetic Profiling
Caption: A generalized workflow for determining the pharmacokinetic profile of a drug candidate.
Signaling Pathway: Methylphenidate's Mechanism of Action
Caption: Simplified signaling pathway illustrating Methylphenidate's mechanism of action.
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics of risperidone in humans: a summary [pubmed.ncbi.nlm.nih.gov]
- 3. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]
- 7. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loperamide - Wikipedia [en.wikipedia.org]
Comparative Analysis of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide Analogs Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of compounds structurally related to N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. This document provides a comparative overview of their performance in various cell lines, supported by experimental data and detailed protocols.
Due to a lack of publicly available experimental data for the specific compound this compound, this guide presents a cross-validation of the activity of structurally similar benzenesulfonamide and piperidine derivatives. The data herein is intended to provide a foundational understanding of the potential biological activities of this chemical scaffold.
Executive Summary
Benzenesulfonamide and piperidine moieties are key pharmacophores found in a wide array of biologically active compounds. Derivatives incorporating these structures have demonstrated significant potential in preclinical studies, exhibiting activities ranging from anticancer to calcium channel modulation. This guide summarizes the cytotoxic and inhibitory activities of several such analogs against various cancer cell lines and other biological targets, providing a valuable resource for comparative analysis and future research directions.
Data Presentation: In Vitro Activity of Structurally Related Compounds
The following table summarizes the in vitro biological activity of various benzenesulfonamide and piperidine derivatives in different cell lines. It is crucial to note that these are not data for this compound but for structurally related compounds, providing an insight into the potential efficacy of this chemical class.
| Compound Class | Specific Compound/Derivative | Cell Line | Assay Type | Activity Metric (IC₅₀/EC₅₀/Kᵢ) | Reference |
| Benzenesulfonamide-Thiazolone Derivatives | Compound 4b | MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀ = 3.63 µM | [1] |
| Compound 4c | MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀ = 3.67 µM | [1] | |
| Compound 4e | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC₅₀ = 3.58 µM | [1] | |
| Compound 4e | MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀ = 4.58 µM | [1] | |
| Compound 4g | MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀ = 2.55 µM | [1] | |
| Compound 4h | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC₅₀ = 1.52 µM | [1] | |
| Benzenesulfonamide-Imidazole Derivatives | Compound 23 | IGR39 (Melanoma) | Cytotoxicity | EC₅₀ = 27.8 ± 2.8 µM | [2] |
| Compound 23 | MDA-MB-231 (Breast Cancer) | Cytotoxicity | EC₅₀ = 20.5 ± 3.6 µM | [2][3] | |
| Benzenesulfonamide-Triazine Derivatives | Compound 4 | Leukemia | Cytotoxicity | IC₅₀ = 0.32 µM | |
| Compound 4 | Colon Cancer | Cytotoxicity | IC₅₀ = 0.49-0.89 µM | [4] | |
| Compound 4 | Renal Cancer | Cytotoxicity | IC₅₀ = 0.92 µM | [4] | |
| Carbonic Anhydrase Inhibitors (Benzenesulfonamides) | Compound 26 (Piperonyl moiety) | hCA II | Enzyme Inhibition | Kᵢ = 33.2 nM | [5] |
| Compound 31 (Benzoate moiety) | hCA II | Enzyme Inhibition | Kᵢ = 41.5 nM | [5] | |
| 4-Amino-Piperidine Derivatives | Compound C101 | N-type Ca²⁺ Channels (Xenopus oocytes) | Channel Blocking | IC₅₀ = 2.2 ± 0.6 µM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized and can be adapted for the evaluation of this compound and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or EC₅₀ value from the dose-response curve.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase (CA) activity.
Principle: The assay is based on the stopped-flow technique, which measures the CA-catalyzed hydration of CO₂. The change in pH is monitored using a pH indicator.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified CA isozyme and the test compound.
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time to determine the initial velocity of the reaction.
-
Data Analysis: Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model.
Whole-Cell Patch Clamp for Calcium Channel Blocking Activity
This electrophysiological technique is used to measure the flow of ions through calcium channels in the cell membrane.
Principle: A micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ionic currents.
Procedure:
-
Cell Preparation: Use cells expressing the target calcium channel (e.g., Xenopus oocytes or a stable mammalian cell line).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an appropriate intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential and apply voltage steps to elicit calcium channel currents. Record the currents in the absence and presence of various concentrations of the test compound.
-
Data Analysis: Measure the peak current amplitude and calculate the percentage of inhibition. Determine the IC₅₀ value from the concentration-response curve.
Signaling Pathways and Mechanisms of Action
Based on the activities of structurally related compounds, two potential signaling pathways for this compound and its analogs are proposed: inhibition of carbonic anhydrase and modulation of voltage-gated calcium channels.
Caption: Potential signaling pathways of benzenesulfonamide and piperidine derivatives.
The benzenesulfonamide moiety is a well-established zinc-binding group that can inhibit carbonic anhydrases, particularly isoforms like CA IX that are overexpressed in hypoxic tumors.[7] Inhibition of CA IX disrupts pH regulation in cancer cells, leading to apoptosis. The piperidine ring is present in many compounds that act on the central nervous system and can modulate the activity of ion channels, including voltage-gated calcium channels.[8][9] Blockade of these channels can alter intracellular calcium levels and affect various cellular processes.
Caption: General workflow for the evaluation of novel chemical compounds.
This logical workflow outlines the typical progression for evaluating a new chemical entity, starting from its synthesis and initial broad screening for activity, followed by more detailed studies to determine its potency and mechanism of action, ultimately leading to the optimization of the lead compound.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide: A Guide for Laboratory Professionals
St. Louis, MO – For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, ensuring compliance with safety regulations and minimizing environmental impact.
Given the absence of specific degradation protocols for this compound, it should be treated as a hazardous chemical waste. This approach ensures the highest level of safety and compliance with regulatory standards. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[1][2][3]
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound, especially when generating dust or aerosols, should occur in a well-ventilated area, preferably within a chemical fume hood.[4]
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of laboratory chemical waste and aligns with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA).[4][5]
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound must be clearly identified. This includes the pure compound, solutions containing the compound, and any contaminated labware such as vials, pipette tips, and gloves.[4][5]
-
Segregate: This waste stream must be segregated from other laboratory waste to prevent accidental reactions.[4][6] Store it separately from incompatible materials, particularly strong oxidizing agents.[4][6]
Step 2: Containerization
-
Select Appropriate Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection.[4][6][7] Often, the original chemical container is a suitable choice.[2][8] Containers must be in good condition with a secure, screw-top lid.[2][6]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect the pure compound and any contaminated solid materials (e.g., weighing papers, gloves) in a designated solid hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Labeling
-
Immediate Labeling: As soon as waste is first added to a container, it must be labeled.[2]
-
Proper Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[5][9][10] Also, list all constituents of the waste, including solvents and their approximate concentrations.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6][7]
-
Location and Control: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4][7][11]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[1][2][7]
-
Regular Inspection: Inspect the SAA weekly for any signs of leaks or container deterioration.[4][6]
Step 5: Arranging for Final Disposal
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]
-
Schedule Pickup: Request a waste pickup from your EHS department as soon as the container is full or in accordance with your institution's policies.[1][8]
-
Incineration: The recommended final disposal method for this type of compound is high-temperature incineration in a licensed hazardous waste facility.[5]
Disposal Guidelines Summary
| Parameter | Guideline | Source |
| Waste Classification | Treat as Hazardous Waste | [4][5] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat | [4] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood | [4] |
| Waste Segregation | Separate from incompatible materials (e.g., strong oxidizers) | [4][6] |
| Container Type | Approved, chemically compatible, leak-proof with a secure lid | [4][6][7] |
| Labeling | "Hazardous Waste" with full chemical name and constituents | [5][9][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [4][6][7] |
| Final Disposal Method | Collection by EHS for incineration at a licensed facility | [5][7] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
This guide provides immediate and essential safety, operational, and disposal information for handling N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before beginning any work with this compound. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.[1]
| Protection Type | Recommended Equipment | Details |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves before use. Use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[1][3] |
| Lab coat or protective clothing | A disposable gown with a solid front and long sleeves is recommended to prevent skin exposure.[1][2] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the powder outside of a ventilated enclosure, if exposure limits are exceeded, or if irritation is experienced.[2] |
| Footwear | Closed-toe shoes | Safety footwear should be worn in all areas where chemicals are stored or used.[1] |
Hazard Identification and First Aid
-
Primary Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] It may also be harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
First Aid - Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]
-
First Aid - Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]
-
First Aid - Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
First Aid - Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]
Operational and Disposal Plan
Handling and Storage:
-
Engineering Controls : Handle this compound in a well-ventilated area. For operations involving fine powders, the use of a chemical fume hood or a glove box is highly recommended to minimize inhalation exposure.[1]
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[2] Wash hands thoroughly after handling.[6]
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][6]
Spill Management:
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Wear appropriate PPE. Use an inert material (e.g., sand, vermiculite) to absorb or sweep up the spilled solid.[6] Avoid generating dust.
-
Collection : Carefully place the collected material into a suitable, labeled container for disposal.
-
Decontamination : Clean the spill area thoroughly.
Disposal:
-
Chemical Waste : Dispose of the compound and any contaminated materials at an approved waste disposal plant.[6] All waste must be disposed of in accordance with national and local regulations.
-
Containers : Do not reuse empty containers. Handle uncleaned containers as you would the product itself.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Standard workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Buy this compound | 387350-82-5 [smolecule.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. aksci.com [aksci.com]
- 7. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
